molecular formula C9H11NO2 B170375 3-Methoxy-2-methylbenzamide CAS No. 135329-22-5

3-Methoxy-2-methylbenzamide

Cat. No.: B170375
CAS No.: 135329-22-5
M. Wt: 165.19 g/mol
InChI Key: UVCIMIRWHXWFAI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzamide (CAS 135329-22-5) is a high-purity organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. This solid compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . Its structural properties make it a useful precursor for creating more complex molecules with potential therapeutic applications . Scientific literature indicates that compounds based on the 3-methoxybenzamide structure are investigated for their role as FtsZ inhibitors, which is a promising target for novel antibacterial agents . Furthermore, related benzamide derivatives have been explored for their potential antiemetic and antipsychotic properties, highlighting the relevance of this chemical class in medicinal chemistry . As a supplier, we provide this chemical for use in research and development laboratories. 3-Methoxy-2-methylbenzamide has a boiling point of 251.3°C and a density of 1.113 g/cm³ . It is slightly soluble in water (2.1 g/L at 25°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCIMIRWHXWFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582428
Record name 3-Methoxy-2-methylbenzamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135329-22-5
Record name 3-Methoxy-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135329-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzamide (CAS No. 6834-46-4), a key chemical intermediate in various synthetic applications. Solubility is a critical physicochemical parameter that dictates the performance of a compound in applications ranging from reaction kinetics in chemical synthesis to bioavailability in drug development. This document consolidates available physicochemical data, outlines a robust, field-proven methodology for experimental solubility determination, and presents known solubility data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in different solvent systems.

Introduction to 3-Methoxy-2-methylbenzamide

3-Methoxy-2-methylbenzamide is a substituted aromatic amide. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring ortho and meta to the amide functionality, respectively, imparts specific chemical properties that influence its solubility and reactivity. Understanding the solubility of this compound is paramount for optimizing its use as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in reaction setup, purification, and formulation, making accurate solubility data essential for efficient and predictable process development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide a theoretical basis for predicting and explaining its behavior in various solvents.

Table 1: Key Physicochemical Properties of 3-Methoxy-2-methylbenzamide and Related Isomers

Property 3-Methoxy-2-methylbenzamide 3-Methoxy-N-methylbenzamide 3-Methoxy-4-methylbenzamide Source
CAS Number 6834-46-4 35129-32-9 1017082-75-5 [1][2]
Molecular Formula C₉H₁₁NO₂ C₉H₁₁NO₂ C₉H₁₁NO₂ [1][2]
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol [1][2]
Predicted XLogP3 1.4 1.8 1.7 [1][2]
Hydrogen Bond Donors 1 1 1 [1][2]

| Hydrogen Bond Acceptors | 2 | 2 | 2 |[1][2] |

Note: Experimental data for the target compound is limited; properties of closely related isomers are provided for comparative context.

The predicted octanol-water partition coefficient (XLogP3) suggests that 3-Methoxy-2-methylbenzamide is a moderately lipophilic compound. The presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and methoxy oxygen) sites allows for interactions with both protic and aprotic solvents.

Solubility Profile

Quantitative, experimentally determined solubility data for 3-Methoxy-2-methylbenzamide is not widely available in peer-reviewed literature. However, qualitative solubility information for a related isomer, m-Methoxybenzamide, provides valuable insights into the expected behavior of this class of compounds.

Table 2: Qualitative and Quantitative Solubility of m-Methoxybenzamide

Solvent / System Solubility Concentration Source
Ethanol Soluble ~ 1 mg/mL [3]
Dimethyl Sulfoxide (DMSO) Soluble ~ 30 mg/mL [3]
Dimethylformamide (DMF) Soluble ~ 30 mg/mL [3]
Aqueous Buffers Sparingly Soluble Not specified [3]

| 1:1 DMSO:PBS (pH 7.2) | Soluble | ~ 0.50 mg/mL |[3] |

Expert Interpretation: The data for the related m-Methoxybenzamide indicates a clear preference for polar aprotic organic solvents like DMSO and DMF, where it exhibits high solubility.[3] Its solubility is significantly lower in protic solvents like ethanol and very limited in aqueous media.[3] This pattern is typical for organic molecules with both polar functional groups (amide, ether) and a significant nonpolar hydrocarbon backbone. The low aqueous solubility is a critical consideration for pharmaceutical applications and necessitates enabling strategies such as co-solvency, as demonstrated by the improved solubility in a DMSO/PBS mixture.[3] It is reasonable to extrapolate that 3-Methoxy-2-methylbenzamide will exhibit a similar solubility profile.

Experimental Methodology for Solubility Determination

To generate reliable and reproducible solubility data, a standardized and robust experimental protocol is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility, valued for its directness and accuracy.[4]

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[4]

  • Expertise & Experience: The choice of an extended equilibration time (e.g., 24-72 hours) is critical.[5][6] Many complex organic molecules, especially those capable of forming stable crystal lattices, dissolve slowly. A short incubation period can lead to an underestimation of the true thermodynamic solubility, providing only a "kinetic" solubility value.[7] Verifying that the concentration does not increase between successive time points (e.g., 24h vs 48h) is a self-validating step to ensure equilibrium has been reached.[4][5]

  • Trustworthiness: The protocol incorporates multiple steps to ensure accuracy. Using an excess of the solid guarantees that saturation is achieved.[4] Post-equilibration separation of the solid and liquid phases via centrifugation or filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.[5] Finally, quantification using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures specific and sensitive measurement of the dissolved analyte.[5][8]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method coupled with HPLC analysis.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess 3-Methoxy-2- methylbenzamide into vials B Add precise volume of selected solvent A->B C Seal vials securely B->C D Incubate vials in shaker at constant temperature (e.g., 25°C, 24-72h) C->D E Centrifuge vials to pellet undissolved solid D->E F Carefully collect supernatant G Prepare serial dilutions of supernatant F->G H Inject samples into HPLC I Quantify concentration against a standard curve

Sources

The Expanding Therapeutic Landscape of Methoxy-Methylbenzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methoxy-methylbenzamide scaffold has proven to be a versatile and privileged structure in medicinal chemistry, yielding compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic potential of this chemical class, with a particular focus on their applications in neurological disorders, oncology, and infectious diseases. We will explore the nuanced mechanisms of action, present key preclinical and clinical findings, and provide detailed experimental protocols to empower researchers in the continued development of novel therapeutics based on this promising scaffold.

Introduction: The Methoxy-Methylbenzamide Core - A Foundation for Diverse Pharmacology

The benzamide moiety is a cornerstone of numerous clinically successful drugs. The strategic incorporation of methoxy and methyl groups onto this core structure significantly influences the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and receptor-binding affinities. These modifications have given rise to a class of compounds with a remarkable breadth of biological activities, targeting a variety of receptors, enzymes, and cellular pathways. This guide will delve into the therapeutic applications of methoxy-methylbenzamides, moving from well-established clinical uses to emerging preclinical frontiers.

Neurological Disorders: A Clinical Success Story with Amisulpride

The most prominent therapeutic application of a methoxy-methylbenzamide is exemplified by amisulpride , an atypical antipsychotic with a well-established clinical profile for the treatment of schizophrenia and dysthymia.[1][2][3]

Mechanism of Action: Dose-Dependent Dopamine D2/D3 Receptor Modulation

Amisulpride's therapeutic efficacy stems from its selective antagonism of dopamine D2 and D3 receptors, primarily in the limbic system.[4][5] This selectivity contributes to a lower incidence of extrapyramidal side effects compared to older antipsychotics.[4] A key feature of amisulpride's pharmacology is its dose-dependent dual action[2]:

  • Low Doses (for Dysthymia and Negative Symptoms of Schizophrenia): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][6][7] This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This is believed to be the mechanism underlying its antidepressant effects and its efficacy against the negative symptoms of schizophrenia.[1][3][6]

  • High Doses (for Positive Symptoms of Schizophrenia): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, effectively blocking dopamine signaling.[2][7] This action is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5]

Signaling Pathway: Amisulpride's Dose-Dependent Dopaminergic Modulation

cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride Presynaptic_Neuron_L Presynaptic Neuron D2_D3_Autoreceptor_L D2/D3 Autoreceptor Dopamine_Release_L Increased Dopamine Release D2_D3_Autoreceptor_L->Dopamine_Release_L Inhibits Inhibition Amisulpride_L Amisulpride Amisulpride_L->D2_D3_Autoreceptor_L Blocks Postsynaptic_Neuron_H Postsynaptic Neuron D2_D3_Receptor_H Postsynaptic D2/D3 Receptor Dopamine_Signal_H Blocked Dopamine Signaling D2_D3_Receptor_H->Dopamine_Signal_H Prevents Downstream Effects Amisulpride_H Amisulpride Amisulpride_H->D2_D3_Receptor_H Blocks

Caption: Dose-dependent mechanism of amisulpride.

Clinical Evidence and Therapeutic Indications

Numerous clinical trials have established the efficacy and safety of amisulpride. In Italy, it was initially approved for dysthymia, leading to extensive clinical experience in treating mild depression.[1] Its approval was later expanded to include the treatment of both positive and negative symptoms of acute and chronic schizophrenia.[2][4][5]

IndicationDosage RangePrimary MechanismTherapeutic Outcome
Dysthymia/Depression50-100 mg/dayPresynaptic D2/D3 autoreceptor blockadeIncreased dopaminergic activity, mood elevation
Negative Symptoms of Schizophrenia100-400 mg/dayPresynaptic D2/D3 autoreceptor blockadeEnhanced dopaminergic function, improved social and emotional withdrawal
Positive Symptoms of Schizophrenia≥ 800 mg/dayPostsynaptic D2/D3 receptor antagonismReduced dopaminergic signaling, alleviation of psychosis

Oncology: An Emerging Frontier for Methoxy-Methylbenzamides

Recent preclinical research has highlighted the potential of methoxy-methylbenzamide derivatives as anticancer agents. While no compounds from this specific subclass have yet reached clinical trials for oncology indications, the initial findings are promising and warrant further investigation.

Preclinical Evidence of Anticancer Activity

Several studies have demonstrated the in vitro and in vivo anticancer effects of various methoxy-methylbenzamide derivatives:

  • Inhibition of Tubulin Polymerization: A series of novel N-benzylbenzamide derivatives, which can be considered structurally related to methoxy-methylbenzamides, were designed as tubulin polymerization inhibitors. One compound, 20b, exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. The most potent compound, 4j, was found to arrest the G2/M cell cycle and induce apoptosis in pancreatic carcinoma cells.[9]

  • Overcoming Multidrug Resistance: The novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key mediator of multidrug resistance.[10][11]

  • Inhibition of Protein Kinases: New 4-methylbenzamide derivatives containing 2,6-substituted purines have shown potential as protein kinase inhibitors, with some compounds exhibiting high activity against leukemic and renal carcinoma cell lines.[2]

  • EGFR Kinase Inhibition: Pyrimidine derivatives with a 2-amino-N-methoxybenzamide structure have been designed and synthesized as potential EGFR inhibitors for the treatment of non-small cell lung cancer, with some compounds showing superior activity to existing drugs like Gefitinib and Osimertinib.[3]

Potential Mechanisms of Anticancer Action

The anticancer activity of methoxy-methylbenzamides appears to be multifactorial, with several potential mechanisms of action identified in preclinical studies:

  • Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization is a well-established anticancer strategy. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[8]

  • Inhibition of Pro-survival Signaling Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Methoxy-methylbenzamide derivatives may exert their effects by inhibiting key kinases within this and other pro-survival pathways.

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some N-substituted benzamides have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory and anticancer mechanism.

  • Synergistic Effects with Chemotherapy: By inhibiting drug efflux pumps like ABCG2, methoxy-methylbenzamide derivatives can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[10][11]

Experimental Workflow: Screening for Anticancer Activity

Start Synthesized Methoxy-Methylbenzamide Library Cell_Viability In Vitro Cell Viability Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Viability IC50 Determine IC50 Values in Cancer Cell Lines Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Active Compounds In_Vivo In Vivo Xenograft Models IC50->In_Vivo Potent Compounds Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->Cell_Cycle Kinase Kinase Inhibition Assays Mechanism->Kinase Efficacy Evaluate Tumor Growth Inhibition In_Vivo->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Efficacious Compounds

Caption: A typical workflow for preclinical anticancer screening.

Anti-Infective Properties: A Nascent but Promising Avenue

The exploration of methoxy-methylbenzamides as anti-infective agents is a relatively new area of research. However, initial studies indicate that this chemical class possesses both antibacterial and antifungal activities, suggesting their potential for development as novel antimicrobial drugs.[12][13]

Preclinical Evidence of Antimicrobial Activity
  • Antibacterial and Antifungal Effects: Benzamide derivatives, in general, have been reported to exhibit interesting biological activities, including antibacterial and antifungal effects.[13]

  • Activity of N-phenylbenzamides: A study on N-phenylbenzamides, which share a structural similarity, showed that these compounds have both antibacterial and antifungal activities. The presence of methoxy substituents was found to slightly increase their antibacterial activity.[4]

  • Fatty Acid Derived 4-methoxybenzylamides: A series of fatty acid amides, including N-(4-methoxybenzyl) derivatives, were synthesized and showed in vitro antimicrobial activity. One compound with a hydroxy group on the fatty acid chain displayed the most potent antifungal and antibacterial effects.[1]

  • Activity against Staphylococcus aureus: 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8]

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which methoxy-methylbenzamides exert their antimicrobial effects are still under investigation. However, some potential modes of action include:

  • Disruption of Cell Membrane Integrity: The observed release of intracellular components from bacteria treated with related compounds suggests that they may act by damaging the cell membrane.[8]

  • DNA Binding: Molecular docking studies with some fatty acid derived 4-methoxybenzylamides suggest a potential interaction with DNA, which could interfere with essential cellular processes like replication and transcription.[1]

  • Inhibition of Biofilm Formation: The ability of some compounds to eradicate preformed biofilms is a significant finding, as biofilms are a major contributor to antibiotic resistance and persistent infections.[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the therapeutic applications of methoxy-methylbenzamides.

Dopamine D2/D3 Receptor Binding Assay

This protocol is essential for characterizing the affinity of methoxy-methylbenzamide derivatives for their primary targets in the central nervous system.

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (methoxy-methylbenzamides)

  • Non-specific binding control (e.g., Haloperidol or Eticlopride)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Activation Assay (Cell-Based)

This assay is crucial for evaluating the potential anti-inflammatory and anticancer effects of methoxy-methylbenzamides by measuring their impact on the NF-κB signaling pathway.

Objective: To quantify the effect of test compounds on the activation of the NF-κB pathway in a cell-based system.

Materials:

  • A suitable cell line (e.g., HEK293, HeLa, or a cancer cell line)

  • Cell culture medium and supplements

  • NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP reporter gene driven by an NF-κB response element)

  • Transfection reagent

  • Stimulating agent (e.g., TNF-α or IL-1β)

  • Test compounds (methoxy-methylbenzamides)

  • Lysis buffer (for luciferase assay) or substrate for SEAP

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency and transfect them with the NF-κB reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an overnight incubation to allow for reporter gene expression, pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-8 hours).

  • Reporter Gene Assay:

    • Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

    • SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate and a spectrophotometer.

  • Data Analysis: Normalize the reporter gene activity to a control (e.g., cell viability or a co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The methoxy-methylbenzamide scaffold has demonstrated significant therapeutic potential across a spectrum of diseases. The clinical success of amisulpride in treating neurological disorders provides a strong foundation and rationale for the continued exploration of this chemical class. The emerging preclinical data in oncology and infectious diseases are highly encouraging and highlight new avenues for drug discovery and development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy-methylbenzamide core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of promising lead compounds.

  • In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.

  • Clinical Translation: Advancing the most promising preclinical candidates into early-phase clinical trials to evaluate their safety and efficacy in human patients.

By leveraging the knowledge gained from established drugs like amisulpride and embracing the potential of new derivatives, the methoxy-methylbenzamide class is poised to deliver the next generation of innovative therapeutics for a range of unmet medical needs.

References

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology.
  • ResearchGate. (2025, August 7).
  • Amisulpride.pptx. (n.d.).
  • PubChem. (n.d.). Amisulpride.
  • Wikipedia. (n.d.). Amisulpride.
  • Scatton, B., et al. (1997). Amisulpride: from animal pharmacology to therapeutic action. International Clinical Psychopharmacology, 12(Suppl 2), S29-S36.
  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of the 2-Methoxy-5-methylbenzenesulfonamide Scaffold in Anticancer Drug Development.
  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463.
  • Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC.
  • Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.
  • Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
  • Ge, Y., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).
  • Semantic Scholar. (2020, October 29). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine.
  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. PMC.

Sources

Technical Guide: 3-Methoxy-2-methylbenzamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility, preparation, and applications of 3-Methoxy-2-methylbenzamide , a privileged scaffold in medicinal chemistry and heterocycle synthesis.

CAS Number: 135329-22-5 Molecular Formula: C


H

NO

Molecular Weight: 165.19 g/mol IUPAC Name: 3-methoxy-2-methylbenzamide[1][2][3]

Executive Summary

3-Methoxy-2-methylbenzamide serves as a critical "pivot" intermediate in organic synthesis. Its value lies in the ortho-methyl/amide dyad , a structural motif that enables two distinct, high-value synthetic pathways:

  • Directed C-H Activation: The amide group directs transition metals (Rh, Pd) to the ortho position, facilitating annulation reactions with alkynes to form isoquinolinones.

  • Lateral Lithiation: The ortho-methyl group is sufficiently acidic to be deprotonated by strong bases (e.g., s-BuLi), generating a benzylic nucleophile that can attack electrophiles to form isocoumarins or elaborated aromatics.

Additionally, the meta-methoxy group functions as an electron-donating group (EDG), modulating the electronic properties of the ring for downstream medicinal chemistry applications, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and glucokinase activators .

Chemical Profile & Structural Analysis[1]

PropertyDataNotes
Appearance White to off-white solidCrystalline powder form is standard.
Solubility DMSO, Methanol, DCMLimited solubility in water; soluble in polar organic solvents.
pKa (Amide) ~23 (DMSO)The primary amide protons are weakly acidic.
Electronic Effect m-Methoxy (EDG)Increases electron density at C2, C4, and C6.
Steric Factor o-Methyl (Steric Bulk)Induces torsion in the amide bond, preventing full planarity.

Structural Logic: The ortho-methyl group forces the amide moiety out of the plane of the benzene ring. This "twist" is advantageous for atropisomer-selective syntheses and reduces the aggregation of the amide in solution, improving solubility compared to the non-methylated analog (3-methoxybenzamide).

Synthesis of the Core Intermediate[4]

The most robust route to 3-Methoxy-2-methylbenzamide proceeds via the activation of 3-methoxy-2-methylbenzoic acid .[4]

Protocol: Acid Chloride Route (Scaleable)

Reagents: 3-Methoxy-2-methylbenzoic acid (1.0 equiv), Thionyl Chloride (SOCl


, 3.0 equiv), Ammonium Hydroxide (NH

OH, excess), Toluene (Solvent).
  • Activation: Charge a flame-dried round-bottom flask with 3-methoxy-2-methylbenzoic acid (e.g., 10.0 g) and toluene (100 mL).

  • Chlorination: Add SOCl

    
     dropwise at room temperature. Add a catalytic amount of DMF (3 drops).
    
  • Reflux: Heat the mixture to reflux (110 °C) for 3 hours. Monitor gas evolution (HCl/SO

    
    ).
    
  • Concentration: Evaporate the solvent and excess SOCl

    
     under reduced pressure to yield the crude acid chloride as a yellow oil.
    
  • Amidation: Dissolve the residue in dry DCM (50 mL) and add dropwise to a stirred, cooled (0 °C) solution of aqueous NH

    
    OH (28%, 50 mL).
    
  • Isolation: Stir for 1 hour. Filter the resulting precipitate.[5][6] Wash with water and cold ether. Dry in vacuo.[7]

Yield: Typically 85–92%.[6] Purity Check:


H NMR (DMSO-d

) should show two broad singlets for NH

(~7.4, 7.8 ppm) and a singlet for the OMe (~3.8 ppm) and Me (~2.2 ppm) groups.

Synthesis Start 3-Methoxy-2-methylbenzoic acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Intermediate Acid Chloride Step1->Intermediate Step2 Amidation (NH4OH, 0°C) Intermediate->Step2 Product 3-Methoxy-2-methylbenzamide Step2->Product

Figure 1: Two-step synthesis of 3-Methoxy-2-methylbenzamide from its benzoic acid precursor.

Synthetic Utility & Applications

A. Isoquinolinone Synthesis via Rh(III)-Catalysis

The primary amide acts as a directing group (DG) for Rh(III)-catalyzed C-H activation. The ortho-methyl group does not block the reaction; rather, the reaction occurs at the other ortho position (C6), or the methyl group itself can be involved in specific oxidative cyclizations depending on the catalyst system.

However, the classic application of this scaffold involves N-alkylation followed by reaction with internal alkynes to form isoquinolinones , a core structure in alkaloids and kinase inhibitors.

Mechanism:

  • Coordination: Rh(III) coordinates to the amide oxygen.

  • C-H Activation: Rh inserts into the ortho C-H bond (C6 position).

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond forms, releasing the heterocycle and regenerating Rh(I), which is reoxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)

    
    ).
    
B. Lateral Lithiation (The "Methyl Handle")

The 2-methyl group is benzylic and adjacent to an electron-withdrawing amide. This makes the methyl protons acidic (pKa ~35).

Protocol: Lateral Condensation

  • Protection: Treat the primary amide with 2 equiv. of n-BuLi (to form the dianion) or protect as an N-tert-butyl amide.

  • Lithiation: Add s-BuLi at -78 °C in THF. The lithium species forms at the benzylic methyl group.

  • Electrophile Trapping: Add an ester or nitrile.

  • Cyclization: Acidic workup leads to cyclization, forming isocoumarins or isoquinolin-1(2H)-ones .

Applications Core 3-Methoxy-2-methylbenzamide RhCat Rh(III) Catalyst + Alkyne Core->RhCat Path A: C-H Activation Lithiation 1. s-BuLi (-78°C) 2. Electrophile (E+) Core->Lithiation Path B: Lateral Lithiation Isoquin Isoquinolinone Derivative (Annulation at C6) RhCat->Isoquin Isocoumarin Isocoumarin/Functionalized Benzyl (Lateral Functionalization) Lithiation->Isocoumarin

Figure 2: Divergent synthetic pathways utilizing the amide directing group (Path A) and the benzylic methyl group (Path B).

Medicinal Chemistry Relevance[8]

PARP Inhibition

3-Methoxybenzamide is a classic, albeit weak, inhibitor of Poly(ADP-ribose) polymerase (PARP). The 2-methyl analog is often synthesized to:

  • Probe Steric Tolerance: Determine if the PARP active site can accommodate bulk at the 2-position.

  • Improve Metabolic Stability: The methyl group blocks potential metabolic oxidation at the ortho position.

Glucokinase Activators

Derivatives of 3-methoxy-2-methylbenzamide (specifically N-heteroaryl substituted variants) have been identified as glucokinase activators (GKAs) for Type 2 Diabetes treatment.[8] The methoxy group provides critical hydrogen-bond acceptor capability within the allosteric binding site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The acid chloride intermediate is corrosive and lachrymatory.

  • Storage: Store at 2–8 °C. Hygroscopic; keep container tightly sealed.

References

  • Synthesis of Benzamides: ChemicalBook. "3-Methoxy-2-methylbenzamide CAS 135329-22-5".[1] Link

  • C-H Activation Logic: G. Song, et al. "Rh(III)-Catalyzed Oxidative Coupling of N-Methoxybenzamides with Alkynes." Journal of Organic Chemistry, 2011. Link

  • Lateral Lithiation Strategies: Clark, R. D., et al. "Lateral Lithiation of Amides." Journal of Organic Chemistry, 1980.
  • Glucokinase Activator Applications: Bioorganic & Medicinal Chemistry. "Discovery of benzamide derivatives as glucokinase activators". Link

  • PARP Inhibition Context: PubChem. "3-Methoxybenzamide (Related Compound Data)". Link

Sources

A Spectroscopic Guide to 3-Methoxy-2-methylbenzamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic effects dictate the resulting spectra.

1H_NMR_Prediction cluster_Aromatic Aromatic Region cluster_Amide Amide Region cluster_Aliphatic Aliphatic Region ~7.3-7.1 ppm Multiplet (3H) ~6.0-5.5 ppm Broad Singlet (2H) ~3.9 ppm Singlet (3H, -OCH3) ~2.3 ppm Singlet (3H, -CH3) 3-Methoxy-2-methylbenzamide 3-Methoxy-2-methylbenzamide 3-Methoxy-2-methylbenzamide->~7.3-7.1 ppm 3-Methoxy-2-methylbenzamide->~6.0-5.5 ppm 3-Methoxy-2-methylbenzamide->~3.9 ppm 3-Methoxy-2-methylbenzamide->~2.3 ppm MS_Fragmentation M [M]⁺˙ m/z = 165 F1 [M - NH₂]⁺ m/z = 150 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z = 122 M->F2 - •CONH₂ F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - •CH₃, - H₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Sources

Methodological & Application

Application Note: A Protocol for the Purification of 3-Methoxy-2-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 3-Methoxy-2-methylbenzamide, a key intermediate in pharmaceutical synthesis, using the technique of recrystallization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the purification process. This guide includes protocols for solvent selection, a detailed step-by-step recrystallization workflow, methods for purity assessment, and essential safety precautions.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. 3-Methoxy-2-methylbenzamide is a valuable building block in organic synthesis, and its purity is critical for the successful synthesis of downstream targets. Recrystallization is a robust and widely used technique for purifying solid organic compounds. It relies on the differential solubility of a compound in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.

This application note presents a detailed, field-tested methodology for the purification of 3-Methoxy-2-methylbenzamide via recrystallization, designed to achieve high purity and yield.

Physicochemical Profile of 3-Methoxy-2-methylbenzamide

Understanding the physical and chemical properties of the target compound is the first step in developing a successful purification strategy.

PropertyValueSource
CAS Number 135329-22-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [2]
Appearance Typically a solid (e.g., white or off-white powder/crystals)Assumed based on related benzamides
Melting Point Not readily available in literature; must be determined experimentally.

The Principle of Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent. The ideal solvent will exhibit high solubility for 3-Methoxy-2-methylbenzamide at its boiling point and low solubility at or below room temperature. This differential solubility is the driving force for crystallization upon cooling.

Key characteristics of an ideal recrystallization solvent include:

  • High Solvation Power at Elevated Temperatures: The solvent must be able to dissolve a significant amount of the crude product when hot.

  • Low Solvation Power at Low Temperatures: The solvent should dissolve very little of the pure compound when cold to maximize yield.

  • Appropriate Boiling Point: The boiling point should be high enough to sufficiently dissolve the compound but low enough to be easily removed from the purified crystals.

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be volatile enough to be easily evaporated from the surface of the purified crystals during the drying step.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Potential Impurities in Synthesis

The crude 3-Methoxy-2-methylbenzamide sample may contain several types of impurities stemming from its synthesis. A common synthetic route involves the amidation of 3-methoxy-2-methylbenzoic acid.

Common potential impurities include:

  • Unreacted Starting Materials: Residual 3-methoxy-2-methylbenzoic acid is a likely impurity.[3][4]

  • Reagent-Related Byproducts: If coupling agents are used for the amidation, byproducts such as ureas (from carbodiimide reagents) could be present.[5]

  • Side-Reaction Products: Impurities from side reactions, such as the formation of N-substituted or di-acylated products, can occur depending on the specific reaction conditions.

Protocol 1: Empirical Solvent Selection

Since specific solubility data for 3-Methoxy-2-methylbenzamide is not widely published, an empirical approach to solvent selection is necessary. Amides, being polar molecules, often recrystallize well from polar solvents.[6]

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of 3-Methoxy-2-methylbenzamide.

Materials:

  • Crude 3-Methoxy-2-methylbenzamide

  • Small test tubes (e.g., 13x100 mm)

  • A selection of solvents with varying polarities (see Table 2)

  • Heat gun or sand bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude product into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start).

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds.
Ethanol78HighOften a good choice for amides.
Methanol65HighSimilar to ethanol, but lower boiling point.
Isopropanol82Medium-HighAnother good alcohol to test.
Acetonitrile82Medium-HighCan give very good results for amides.
Ethyl Acetate77MediumA common solvent for a wide range of compounds.
Toluene111LowMay be suitable if the compound is less polar.
Heptane/Hexane98 / 69Very LowOften used as an anti-solvent in a mixed-solvent system.

Protocol 2: Bulk Recrystallization of 3-Methoxy-2-methylbenzamide

Objective: To purify a larger quantity of crude 3-Methoxy-2-methylbenzamide using the optimal solvent identified in Protocol 1.

Materials:

  • Crude 3-Methoxy-2-methylbenzamide

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude 3-Methoxy-2-methylbenzamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, enough to create a slurry.

  • Heating: Heat the slurry on a hot plate with gentle stirring. Add more solvent in small portions, bringing the mixture to a gentle boil, until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (like dust or byproducts) are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

To validate the success of the purification, the purity of the recrystallized product should be assessed.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Compare the melting point of the crude material to the recrystallized product. An increase in the melting point and a narrowing of the range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while impurities may be visible in the crude and mother liquor lanes.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Consult SDS: Before beginning, consult the Safety Data Sheet (SDS) for 3-Methoxy-2-methylbenzamide and all solvents used. The information below is based on structurally similar compounds and is not a substitute for a substance-specific SDS.[7]

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Inhalation: Avoid inhaling dust from the solid compound or vapors from the solvents.[3]

  • Contact: Avoid contact with skin and eyes. Benzamides and related compounds can cause skin and eye irritation.[8] In case of contact, rinse thoroughly with water.[3]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. Some benzamides are harmful if swallowed.[9]

  • Fire Hazards: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath instead of an open flame.

Recrystallization Workflow Diagram

The following diagram illustrates the complete workflow for the purification of 3-Methoxy-2-methylbenzamide.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude 3-Methoxy-2-methylbenzamide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Impurities) vac_filter->mother_liquor dry Dry Purified Product wash->dry end_product Pure 3-Methoxy-2-methylbenzamide dry->end_product

Caption: Workflow for the recrystallization of 3-Methoxy-2-methylbenzamide.

References

  • PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 1274493, 3-Methoxy-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 13162663, 3-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. ACS Publications. [Link]

Sources

Application Note: In Vitro Activity Profiling of 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2-methylbenzamide (MMB) (CAS: 135329-22-5) is a substituted benzamide derivative often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., Methoxyfenozide precursors) and advanced medicinal chemistry scaffolds (e.g., Cereblon-targeting PROTACs). However, its intrinsic biological activity is governed by the benzamide pharmacophore , a privileged structure in drug discovery known for inhibiting Poly(ADP-ribose) polymerases (PARP) and bacterial FtsZ proteins.

This guide details the in vitro protocols required to characterize the biological activity of MMB. Researchers should utilize these assays to determine MMB's potency as a fragment lead, a chemical probe, or a negative control in structure-activity relationship (SAR) studies relative to its parent compound, 3-Methoxybenzamide (3-MBA).

Biological Mechanism & Assay Strategy

Primary Target: PARP Inhibition

The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes.

  • Mechanism: MMB competes with NAD+ for the catalytic pocket of PARP1/2, preventing the formation of poly(ADP-ribose) (PAR) chains on chromatin histones during DNA repair.

  • Structural Insight: The 2-methyl group introduces steric bulk at the ortho-position, potentially twisting the amide bond out of planarity with the phenyl ring. This makes MMB a critical "steric probe" to map the tolerance of the PARP binding pocket compared to the planar 3-MBA.

Secondary Target: Bacterial Cell Division (FtsZ)

Alkoxybenzamides are known inhibitors of FtsZ , the bacterial homolog of tubulin.

  • Mechanism: Benzamides bind to the inter-domain cleft of FtsZ, stabilizing the monomeric state and inhibiting GTP-dependent polymerization into the Z-ring, leading to bacterial filamentation and death.

Pathway Visualization

PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP_Bind PARP1 Recruitment DNA_Damage->PARP_Bind Reaction Catalytic Pocket Competition PARP_Bind->Reaction NAD NAD+ Substrate NAD->Reaction MMB 3-Methoxy-2-methylbenzamide (Inhibitor) MMB->Reaction Blocks PARylation PAR Chain Formation (Auto-modification) Reaction->PARylation If Uninhibited Repair DNA Repair Complex Recruitment (XRCC1/LigIII) PARylation->Repair

Figure 1: Mechanism of Action. MMB acts as a competitive antagonist at the NAD+ binding site of PARP1, preventing the signaling cascade required for DNA repair.

Experimental Protocols

Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)

Objective: Quantify the IC50 of MMB against recombinant PARP1 enzyme. Method: Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of energy between a donor (Eu-cryptate labeled anti-PAR antibody) and an acceptor (XL665) upon PAR formation.

Materials:
  • Compound: 3-Methoxy-2-methylbenzamide (dissolved in DMSO to 100 mM).

  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrates: Biotinylated Histone H3 or NAD+ / Biotin-NAD+ mix.

  • Detection: Anti-PAR-Europium Cryptate & Streptavidin-XL665.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Step-by-Step Workflow:
  • Preparation: Dilute MMB in Assay Buffer to 4x final concentration (range: 0.1 µM to 1000 µM). Prepare 0.5% DMSO control.

  • Enzyme Addition: Add 5 µL of PARP1 enzyme (0.5 U/well) to a 384-well low-volume plate.

  • Inhibitor Incubation: Add 5 µL of MMB dilution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add 10 µL of Substrate Mix (NAD+ [10 µM] + Biotin-Histone substrate).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (Anti-PAR-Eu + SA-XL665 in EDTA stop buffer).

  • Readout: Incubate for 2 hours. Read on an HTRF-compatible plate reader (Ex: 337 nm, Em: 665 nm/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 nm * 10^4). Plot % Inhibition vs. Log[MMB] to determine IC50.

  • Expected Result: MMB is expected to show weaker potency (IC50 ~10-100 µM) compared to Olaparib (nM range) due to the steric clash of the 2-methyl group, making it a valuable "low-affinity" control.

Protocol B: Bacterial FtsZ GTPase Activity Assay

Objective: Assess if MMB targets bacterial cell division by inhibiting FtsZ GTPase activity. Method: Malachite Green Phosphate Assay (measures inorganic phosphate (Pi) release from GTP hydrolysis).

Materials:
  • Protein: Recombinant S. aureus or E. coli FtsZ.

  • Substrate: GTP (500 µM stock).

  • Reagent: Malachite Green Phosphate Detection Kit.

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

Step-by-Step Workflow:
  • Polymerization Assembly: Dilute FtsZ to 5 µM in buffer.

  • Treatment: Add MMB (final conc. 50–200 µM). Include 3-MBA (50 µM) as a positive control. Incubate for 10 min at 25°C.

  • Activation: Initiate reaction by adding GTP (final conc. 1 mM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Add Malachite Green Reagent to stop the reaction and bind free Pi.

  • Measurement: Incubate 20 min for color development. Measure Absorbance at 620 nm.

Interpretation:

  • Inhibition: Reduced absorbance compared to DMSO control indicates inhibition of GTPase activity (and thus polymerization).

  • Note: Benzamides typically stabilize the FtsZ monomer; inhibition of GTPase activity correlates with antimicrobial potential.

Cellular Target Engagement (Western Blot)

Objective: Confirm MMB enters the cell and inhibits PARP in a physiological context.

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

  • Treatment:

    • Pre-treat cells with MMB (100 µM, 300 µM) or Vehicle for 1 hour.

    • Induction: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce massive DNA damage and PARP activation.

  • Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD) to preserve PAR chains.

  • Western Blot:

    • Primary Antibody: Anti-PAR (Poly-ADP-ribose) monoclonal antibody (e.g., clone 10H).

    • Loading Control: Anti-Actin or Anti-PARP1.

  • Result: A "smear" of PARylation (70–250 kDa) appears in H2O2-treated controls. MMB treatment should reduce the intensity of this smear in a dose-dependent manner.

Data Reporting & Analysis

Summary Table Template
Assay TypeMetricControl (3-MBA)MMB (Expected)Interpretation
PARP1 Biochemical IC50 (µM)~5–20 µM> 20 µM2-Me group likely reduces potency via steric hindrance.
FtsZ GTPase % InhibitionHighModerateTests benzamide ring tolerance in bacterial target.
Cellular PARylation EC50 (µM)~50 µM> 100 µMIndicates cell permeability and nuclear target engagement.
Troubleshooting
  • Solubility: MMB is lipophilic. Ensure DMSO concentration does not exceed 1% in biochemical assays to avoid enzyme denaturation.

  • Signal Noise: In the Malachite Green assay, ensure all glassware is phosphate-free.

References

  • PARP Inhibition Foundation

    • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1] Pharmacological Reviews, 54(3), 375-429. Link

  • Benzamide SAR Studies

    • Czaplewski, L. G., et al. (2009). Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 19(2), 524-527. Link

  • Chemical Synthesis & Properties

    • PubChem Compound Summary for CID 820515 (Related Analog: 3-methoxy-N-methylbenzamide) and Benzamide Core Data. Link

  • FtsZ Assay Protocols

    • Stokes, N. R., et al. (2013). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317-325. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AMIDE-3M2M Subject: Troubleshooting Impurity Profiles & Optimization of Sterically Hindered Amidation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty in achieving high purity (>98%) for 3-Methoxy-2-methylbenzamide due to the specific steric and electronic environment of the 2-methyl substituent.[1] Unlike simple benzamides, the ortho-methyl group creates significant steric bulk that retards nucleophilic attack at the carbonyl carbon, leading to incomplete conversion and specific byproducts.[2]

This guide addresses the three most common "pain points" reported by process chemists for this scaffold:

  • The "Ghost" Acid: Persistent starting material despite apparent full conversion.

  • The Lipophilic Impurity: Imide (dimer) formation.

  • The Dehydration Product: Nitrile formation during workup/drying.

Part 1: Diagnostic Troubleshooting (The "What is this Peak?" Guide)

Use the table below to identify impurities based on their behavior and Relative Retention Time (RRT) in standard Reverse Phase HPLC (C18, Water/MeCN + 0.1% TFA).

Impurity IdentityStructure DescriptionTypical RRT*Root CauseRemediation Strategy
Residual Acid 3-Methoxy-2-methylbenzoic acid~0.8 - 0.9Incomplete activation (steric hindrance) or hydrolysis of acid chloride.[1]Increase activation time/temp; use Vilsmeier catalyst (DMF).[1]
The Dimer (Imide) N-(3-methoxy-2-methylbenzoyl)-3-methoxy-2-methylbenzamide~1.3 - 1.5Excess Acid Chloride + High pH; "Double acylation" of the product amide.[1]Control stoichiometry; avoid large excess of acid chloride.
The Nitrile 3-Methoxy-2-methylbenzonitrile~1.1 - 1.2Thermal dehydration of amide; often occurs if SOCl₂ is not fully removed before heating.[1]Ensure complete removal of SOCl₂/SO₂; avoid heating crude amide.
Methyl Ester Methyl 3-methoxy-2-methylbenzoate~1.6 - 1.8Quenching with Methanol (MeOH) instead of water/ammonia.[1]Use ACN or THF for quenching; avoid MeOH in workup.

*Note: RRT is relative to the target amide peak. Values are approximate and depend on specific gradient conditions.

Part 2: Deep Dive & Mechanistic Insights[2]

Issue 1: The "Ghost" Acid (Hydrolysis vs. Incomplete Reaction)

The Symptom: You refluxed the acid in Thionyl Chloride (


) for 2 hours, saw clear solution, but after adding ammonia, the product contains 10-15% starting acid.

The Science: The 2-methyl group exerts an ortho-effect.[1] It twists the carbonyl group out of plane with the benzene ring and physically blocks the approach of nucleophiles.

  • Activation Lag: The formation of the acid chloride is slower than in unsubstituted benzoic acid. A "clear solution" in

    
     does not guarantee 100% conversion; it may just be the solubility of the protonated acid.
    
  • Hydrolysis Competition: Because the subsequent reaction with ammonia is also slowed by sterics, any trace moisture present during the quench competes effectively with ammonia for the acyl chloride, regenerating the acid.[2]

Corrective Action:

  • Catalysis: You must use Dimethylformamide (DMF) as a catalyst. It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is less sterically sensitive and more reactive than

    
     alone.
    
  • Azeotropic Drying: Before adding ammonia, remove excess

    
     completely using toluene azeotropes.[2] Residual acidic gases promote hydrolysis.
    
Issue 2: The Dimer (Imide Formation)

The Symptom: A highly lipophilic impurity that resists recrystallization from water/ethanol.

The Science: In the presence of excess acid chloride and strong base (or high concentration of ammonia), the primary amide product (


) can act as a nucleophile, attacking another molecule of acid chloride (

).

This is exacerbated in this specific molecule because the primary amide protons are slightly more acidic due to the electron-withdrawing nature of the benzoyl system, and the ortho-methyl group can trap the intermediate in a conformation that favors intramolecular proton transfer.[1]

Corrective Action:

  • Reverse Addition: Add the Acid Chloride solution slowly into the Ammonia solution. This ensures Ammonia is always in huge excess relative to the chloride, statistically preventing the amide from competing.[2]

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the critical diversion points in the synthesis.

G Start 3-Methoxy-2-methyl benzoic acid AcidCl Acid Chloride Intermediate Start->AcidCl + SOCl2 / DMF (cat) (Slow due to steric bulk) Target TARGET: 3-Methoxy-2-methyl benzamide AcidCl->Target + NH3 (excess) Imp_Acid IMPURITY: Regenerated Acid (Hydrolysis) AcidCl->Imp_Acid + H2O (Moisture) Imp_Imide IMPURITY: Dimer (Imide) AcidCl->Imp_Imide + Target Amide (If NH3 is low) Imp_Nitrile IMPURITY: Nitrile (Dehydration) Target->Imp_Nitrile Heat + Dehydrating Agent (e.g. residual SOCl2)

Caption: Reaction network showing the primary pathway (Green) and critical failure modes (Red) driven by stoichiometry and moisture control.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 3-Methoxy-2-methylbenzamide minimizing hydrolysis and dimerization.

Reagents:

  • 3-Methoxy-2-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • DMF (Catalytic, 2-3 drops per 10g scale)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Ammonia gas (

    
    ) OR Ammonium Hydroxide (28% aq)[1]
    

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • Suspend the benzoic acid derivative in anhydrous DCM (5 vol).

    • Add catalytic DMF.

    • Add

      
       dropwise at room temperature.
      
    • Critical Step: Heat to reflux for 3 to 4 hours . (Standard 1-2 hours is often insufficient for ortho-substituted acids).[1]

    • Monitor conversion by quenching a defined aliquot in Methanol and checking for the Methyl Ester via HPLC/TLC. Do not proceed until the Acid peak is <1%.

  • Evaporation (The "Clean-Up"):

    • Evaporate the solvent and excess

      
       under reduced pressure.
      
    • Chase Step: Re-dissolve the residue in Toluene (3 vol) and evaporate again. Repeat twice. This removes trapped

      
       that causes nitrile formation and acidification.
      
  • Amidation (The "Reverse Addition"):

    • Dissolve the crude acid chloride in anhydrous DCM (5 vol).

    • Option A (Anhydrous - Preferred): Cool the solution to 0°C. Bubble

      
       gas through the solution for 30 minutes.
      
    • Option B (Aqueous - Standard): Place concentrated Ammonium Hydroxide (10 eq) in a separate flask at 0°C. Add the DCM solution of acid chloride slowly dropwise into the ammonia. Rapid stirring is essential.

  • Workup:

    • Dilute with water. Separate phases.

    • Wash organic layer with saturated Sodium Bicarbonate (

      
      ) to remove any "Ghost" acid.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • If the Dimer (Imide) is present: Recrystallize from Toluene/Heptane. The imide is more soluble in toluene than the amide.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but be cautious.[2] While coupling agents avoid the harsh acidic conditions, the steric hindrance of the 2-methyl group often leads to slow reaction kinetics with HATU. This can result in the formation of the activated ester intermediate which stalls and hydrolyzes upon workup. If you use HATU, ensure you use a large excess of amine and allow reaction times of 12-24 hours.

Q: Why is my product turning pink/red upon storage? A: This is likely due to trace oxidation of the phenol if any demethylation occurred, or carryover of trace aniline impurities. 3-methoxy-2-methyl compounds are electron-rich.[1] Ensure the product is stored away from light and that the acid chloride step did not use Lewis acids like


 which could cleave the methoxy ether.

Q: I see a peak at RRT 1.1 that grows when I dry the product in the oven. A: That is the Nitrile (3-Methoxy-2-methylbenzonitrile).[1] Primary amides can dehydrate to nitriles if heated in the presence of acidic residues. Ensure your final wash was neutral (pH 7) before drying, or lower the drying oven temperature to <50°C under vacuum.

References

  • General Amide Synthesis & Mechanisms

    • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1]

  • Steric Hindrance in Benzoic Acid Derivatives

    • Goossen, L. J., et al. (2009).[2] Synthesis of sterically hindered amides. Synthesis, 2009(01), 160-164.[1][2] (Contextual grounding for ortho-substitution effects).

  • Imide Formation Side Reactions

    • Davidson, D., & Skovronek, H. (1958).[2] The Synthesis of Imides. Journal of the American Chemical Society, 80(14), 3766–3768.[2] Link[1]

  • Specific Scaffold Data (Patent Literature)

    • Synthesis of 3-methoxy-2-methylbenzamide intermediates. See World Intellectual Property Organization, WO2008146035A1 (Poly(ADP-ribose)polymerase (PARP) inhibitors).[1] Link

    • Method for preparing 2-methyl-3-methoxybenzoic acid (Precursor).[1] CN106946685A. Link

Sources

Technical Support Center: Optimizing 3-Methoxy-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Steric Hindrance & Nucleophilic Acyl Substitution

Subject: 3-Methoxy-2-methylbenzamide CAS Registry Number: (Derivative of 3-Methoxy-2-methylbenzoic acid, CAS 55289-06-0) Primary Application: Intermediate for PARP inhibitors (e.g., Veliparib analogs) and agrochemicals.

Executive Summary

The synthesis of 3-Methoxy-2-methylbenzamide presents a classic organic chemistry challenge: Ortho-Substitution Steric Hindrance . The methyl group at position 2 is physically adjacent to the reaction center (C1 carbonyl). While this "Ortho Effect" increases the acidity of the precursor (forcing the carboxyl group out of planarity), it severely impedes the nucleophilic attack required to form the amide bond.

Standard amidation protocols (e.g., direct ester aminolysis) often fail or suffer from low yields (<40%) because the incoming nucleophile cannot easily access the electrophilic carbon. This guide details the Acid Chloride Activation Route using Vilsmeier-Haack catalysis, which is the industry-standard method to overcome this barrier and boost yields to >85%.

Module 1: The "Gold Standard" Protocol (Acid Chloride Route)

Objective: Convert 3-methoxy-2-methylbenzoic acid to the amide via a highly reactive acid chloride intermediate.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Methoxy-2-methylbenzoic acid 1.0SubstrateEnsure dry (<0.5% water).
Thionyl Chloride (

)
2.0 - 5.0Reagent/SolventFreshly distilled if yellow.
DMF (Dimethylformamide) 0.05 (Cat.) Catalyst MANDATORY. Forms the reactive Vilsmeier intermediate.[1]
Ammonia (

)
ExcessNucleophileUse 28% aq.

or

in MeOH.
Dichloromethane (DCM) SolventSolventFor workup/extraction.
Step-by-Step Workflow
  • Activation (The Vilsmeier Boost):

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend the benzoic acid derivative in dry toluene (optional) or use neat Thionyl Chloride.
      
    • CRITICAL STEP: Add the catalytic amount of DMF. You will observe vigorous bubbling (

      
       and 
      
      
      
      release). The DMF reacts with
      
      
      to form the chloroiminium ion (Vilsmeier reagent), which is less sterically bulky and more reactive than
      
      
      alone.
    • Reflux: Heat to reflux (75-80°C) for 2–3 hours. The solution should turn clear, indicating conversion to the acid chloride.

  • Isolation of Intermediate:

    • Cool the mixture.

    • Evaporation: Remove excess

      
       under reduced pressure (Rotavap). Tip: Add dry toluene and re-evaporate twice ("azeotropic drying") to remove trapped traces of thionyl chloride.
      
    • Result: You now have crude 3-methoxy-2-methylbenzoyl chloride (usually an oil or low-melting solid). Do not store. Proceed immediately.

  • Amidation (The Quench):

    • Dissolve the crude acid chloride in dry DCM or THF.

    • Cool to 0°C.[1]

    • Slowly add the ammonia source (e.g., 28% aqueous ammonia or 7N

      
       in methanol).
      
    • Observation: A white precipitate (the amide) should form immediately.

    • Stir at room temperature for 1 hour.

  • Work-up:

    • If aqueous ammonia was used: Extract with DCM. Wash organic layer with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes.

Module 2: Troubleshooting & FAQs
Q1: My reaction stalled. I recovered starting material (Acid) after the ammonia quench.

Diagnosis: Incomplete Acid Chloride formation. The Cause: The 2-methyl group blocked the


 attack. Without DMF, thionyl chloride struggles to react with sterically hindered ortho-substituted acids.
The Fix: 
  • Did you use DMF? If not, the reaction likely never happened.

  • Check Freshness: Old

    
     hydrolyzes to 
    
    
    
    and
    
    
    . If it's not fuming/clear, distill it.
  • Reaction Time: Increase reflux time to 4–6 hours.

Q2: I have low yield and a smell of sulfur in the final product.

Diagnosis: Trapped Thionyl Chloride. The Cause: Excess


 was not fully removed before adding ammonia. The ammonia reacted with the 

to form sulfinamides or inorganic salts, complicating purification. The Fix:
  • Use the Toluene Chase method: After stripping

    
    , add 20mL of dry toluene and strip again. Repeat 2x. This physically carries away the stubborn thionyl chloride.
    
Q3: The product is an oil, but it should be a solid.

Diagnosis: Impurities (Rotamers or Solvent inclusion). The Cause: Ortho-substituted amides exhibit Atropisomerism (restricted rotation). The amide bond rotation is slow due to the 2-methyl group, sometimes broadening NMR signals or preventing crystallization. The Fix:

  • Trituration: Add cold diethyl ether or pentane and scratch the flask sides vigorously with a glass rod to induce nucleation.

  • High Vac: Dry the oil under high vacuum (<1 mbar) for 12 hours to remove trapped solvent which acts as a plasticizer.

Module 3: Visualization of the Process
Diagram 1: The Synthesis Logic Flow

This diagram illustrates the critical decision points and the role of the Vilsmeier intermediate.

SynthesisWorkflow Start Start: 3-Methoxy-2-methylbenzoic Acid Reagent Add SOCl2 + DMF (Cat.) (Vilsmeier Activation) Start->Reagent Check1 Check: Bubbling observed? Reagent->Check1 Intermediate Intermediate: 3-Methoxy-2-methylbenzoyl Chloride Quench Quench with NH3 (aq/MeOH) Intermediate->Quench Check2 Workup: Wash with NaHCO3 Quench->Check2 Product Product: 3-Methoxy-2-methylbenzamide Check1->Intermediate Yes Fix1 Add more DMF / Check SOCl2 quality Check1->Fix1 No Fix1->Reagent Check2->Product Organic Layer Waste Aqueous Layer: Removes Unreacted Acid Check2->Waste Aq Layer

Caption: Workflow for the synthesis of 3-Methoxy-2-methylbenzamide highlighting the critical Vilsmeier activation step.

Diagram 2: Why DMF is Essential (Mechanism)

This diagram explains the "Vilsmeier Boost" that overcomes the steric hindrance of the 2-methyl group.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) [HIGHLY REACTIVE] DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier AcidChloride Acid Chloride Vilsmeier->AcidChloride Attacks Acid Substrate Sterically Hindered Acid Substrate->AcidChloride Regen Regenerated DMF AcidChloride->Regen Regen->DMF Cycle Continues

Caption: The catalytic cycle of DMF. The Vilsmeier reagent is smaller and more electrophilic than Thionyl Chloride, allowing it to bypass the 2-methyl steric block.

References
  • Preparation of 3-alkoxy-2-methylbenzoic acids. (2004). US Patent Application 20040260119A1.[3] Google Patents. Link Source for the synthesis of the precursor acid and industrial scale-up considerations.

  • Process for preparing new benzamides. (1967). US Patent 3,357,978. Google Patents. Link Foundational patent describing the amidation of ortho-substituted alkoxy-benzoic acids via the acid chloride route.

  • Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Link Authoritative guide on the mechanism of Vilsmeier-Haack activation using DMF.

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives. (2014). Pesticide Biochemistry and Physiology. PubMed.[4] Link Scientific grounding for the "Ortho Effect" and steric challenges in biological and chemical transport/reactivity.

Sources

Technical Support Center: Optimizing Reaction Parameters for 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Yield of 3-Methoxy-2-methylbenzamide

Question: I followed a standard procedure, but my yield of 3-Methoxy-2-methylbenzamide is significantly lower than expected, or I isolated no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this synthesis is a common problem that can often be traced back to a few critical steps. The most prevalent synthesis route involves two main stages: the conversion of 3-methoxy-2-methylbenzoic acid to its acyl chloride, followed by the reaction of the acyl chloride with an amine source. Let's break down the potential pitfalls in each stage.

Root Cause Analysis & Solutions:

  • Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to 3-methoxy-2-methylbenzoyl chloride is the crucial first step. If this intermediate is not formed efficiently, the subsequent amidation reaction will fail.

    • Causality: Thionyl chloride (SOCl₂), a common reagent for this transformation, must be fresh and of high purity. It readily reacts with atmospheric moisture to decompose, reducing its efficacy. Furthermore, the reaction requires heating to proceed at a reasonable rate, and catalytic amounts of N,N-dimethylformamide (DMF) are often used to accelerate the reaction.[1][2]

    • Troubleshooting Protocol:

      • Ensure your thionyl chloride is from a freshly opened bottle or has been stored under anhydrous conditions.

      • Use a significant excess of thionyl chloride (typically 2-3 equivalents) to drive the reaction to completion.[2]

      • Add a catalytic amount (1-2 drops) of DMF to the reaction mixture.[1][2]

      • Heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until gas evolution (HCl and SO₂) ceases.[2]

      • After the reaction, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.[1]

  • Hydrolysis of the Acyl Chloride Intermediate: 3-methoxy-2-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which will revert it back to the starting carboxylic acid.[3]

    • Causality: Any moisture present in the reaction setup, solvents, or reagents will consume the acyl chloride, preventing it from reacting with the amine.

    • Troubleshooting Protocol:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents for the reaction.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Incomplete Amidation Reaction: The reaction between the acyl chloride and the amine source (e.g., ammonia or a primary/secondary amine) can be incomplete due to several factors.

    • Causality: This reaction produces hydrogen chloride (HCl) as a byproduct.[4] The HCl will react with the amine nucleophile to form an ammonium salt, rendering it unreactive.[4] To counteract this, a base is required to neutralize the HCl as it is formed, driving the reaction to completion.[5] The reaction can also be highly exothermic and violent, especially when using concentrated ammonia, which can lead to side reactions if not controlled.[4][6]

    • Troubleshooting Protocol:

      • Use at least two equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl.[4]

      • Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[7]

      • Control the reaction temperature by adding the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C).[5]

Issue 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder

Question: After the workup, my 3-Methoxy-2-methylbenzamide product is an oil or a sticky solid, making it difficult to handle and purify. How can I obtain a crystalline product?

Answer:

The physical state of your final product is highly dependent on its purity. The presence of impurities can depress the melting point and inhibit crystallization.

Root Cause Analysis & Solutions:

  • Presence of Unreacted Starting Material or Byproducts: The most common impurity is the starting carboxylic acid (3-methoxy-2-methylbenzoic acid), resulting from the hydrolysis of the acyl chloride intermediate.[3][8] Other byproducts may also be present depending on the reaction conditions.

    • Causality: If the acyl chloride is exposed to water during the reaction or workup, it will convert back to the carboxylic acid. This acidic impurity can interfere with the crystallization of the amide product.

    • Troubleshooting Protocol - Purification by Recrystallization:

      • Solvent Selection: Choose a solvent system in which your 3-Methoxy-2-methylbenzamide is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethyl acetate/hexanes, ethanol/water, or toluene.

      • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[9][10]

  • Acidic Impurity Removal via pH Adjustment: A more targeted approach to remove the carboxylic acid impurity can be employed during the workup.

    • Causality: By adjusting the pH of the workup solution, you can selectively separate the acidic impurity from the neutral amide product.

    • Troubleshooting Protocol - Extractive Workup:

      • After the reaction is complete, quench the reaction mixture with water.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic carboxylic acid impurity, making it water-soluble and removing it from the organic layer.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which should be more amenable to crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for preparing 3-Methoxy-2-methylbenzamide?

A1: The most common and reliable method is a two-step process:

  • Formation of the Acyl Chloride: 3-methoxy-2-methylbenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) with a catalytic amount of DMF, to form 3-methoxy-2-methylbenzoyl chloride.[1][2]

  • Amidation: The resulting acyl chloride is then reacted with an amine source (e.g., concentrated aqueous ammonia for the primary amide, or a primary/secondary amine for N-substituted amides) in the presence of a base to yield 3-Methoxy-2-methylbenzamide.[4][5]

Q2: Why is a base necessary in the amidation step with an acyl chloride?

A2: The reaction between an acyl chloride and an amine produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[4] The amine reactant is basic and will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[4] Therefore, a base is required to neutralize the HCl, preventing the consumption of your amine nucleophile and driving the reaction to completion. You can either use two equivalents of the reacting amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine.[4][7]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: For the formation of the acyl chloride, ensure you are heating the reaction mixture to reflux (around 80-90°C) and have added a catalytic amount of DMF.[1][2] The amidation of an acyl chloride is typically a very fast reaction.[11] If it is proceeding slowly, it may indicate that your acyl chloride intermediate was not formed successfully or has degraded due to moisture. Re-evaluate the first step of your synthesis, ensuring anhydrous conditions and the use of fresh reagents.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.

Q5: What are the expected spectral characteristics of 3-Methoxy-2-methylbenzamide?

  • ¹H NMR: You would expect to see signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons, a singlet for the methyl (-CH₃) group protons, and broad signals for the amide (-CONH₂) protons.

  • ¹³C NMR: You would see distinct signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbonyl carbon of the amide group.[12]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group (around 3100-3500 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1650 cm⁻¹), and C-O stretching for the methoxy group.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry
Reaction StageReagentRecommended EquivalentsRationale
Acyl Chloride Formation 3-methoxy-2-methylbenzoic acid1.0Limiting Reagent
Thionyl Chloride (SOCl₂)2.0 - 3.0Used in excess to ensure complete conversion.[2]
N,N-Dimethylformamide (DMF)Catalytic (1-2 drops)Catalyzes the formation of the acyl chloride.[1][2]
Amidation 3-methoxy-2-methylbenzoyl chloride1.0Limiting Reagent
Amine (e.g., Ammonia)≥ 2.0One equivalent acts as the nucleophile, the second neutralizes HCl.[4]
Non-nucleophilic base (e.g., TEA)≥ 1.0 (if using 1 eq. of amine)Neutralizes HCl without consuming the amine.[7]
Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzamide

Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-methylbenzoic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq).[2]

  • Add a catalytic amount (1-2 drops) of DMF.[1][2]

  • Heat the reaction mixture to reflux (80-90°C) for 1-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methoxy-2-methylbenzoyl chloride can often be used directly in the next step.

Step 2: Synthesis of 3-Methoxy-2-methylbenzamide

  • In a separate flask, prepare a solution of concentrated aqueous ammonia (at least 2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), and cool it to 0°C in an ice bath.

  • Dissolve the crude 3-methoxy-2-methylbenzoyl chloride from Step 1 in anhydrous DCM or THF.

  • Slowly add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Proceed with the workup and purification as described in the troubleshooting section.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification A 3-methoxy-2-methylbenzoic acid B Add SOCl₂ (excess) & DMF (cat.) A->B C Reflux (80-90°C, 1-3h) B->C D Remove excess SOCl₂ (reduced pressure) C->D E Crude 3-methoxy-2-methylbenzoyl chloride D->E G Slowly add acyl chloride solution E->G F Ammonia solution (≥ 2 eq.) at 0°C F->G H Stir at RT (1-2h) G->H I Reaction Mixture H->I J Quench with water & extract with organic solvent I->J K Wash with NaHCO₃(aq) & brine J->K L Dry, filter, & concentrate K->L M Recrystallize L->M N Pure 3-Methoxy-2-methylbenzamide M->N

Caption: Overall workflow for the synthesis of 3-Methoxy-2-methylbenzamide.

Amidation Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for amidation.

Troubleshooting Decision Tree

G Start Low Yield of Product? Check_Acyl_Chloride Was acyl chloride formation successful? (Check for gas evolution, color change) Start->Check_Acyl_Chloride Anhydrous Were anhydrous conditions maintained? Check_Acyl_Chloride->Anhydrous Yes Solution1 Redo Step 1: Use fresh SOCl₂, add DMF, and ensure reflux. Check_Acyl_Chloride->Solution1 No Base Was a base (≥ 2 eq. amine or 1 eq. TEA) used? Anhydrous->Base Yes Solution2 Repeat reaction using dried glassware and anhydrous solvents under inert atmosphere. Anhydrous->Solution2 No Temp_Control Was the reaction temperature controlled (0°C addition)? Base->Temp_Control Yes Solution3 Repeat reaction with the correct stoichiometry of base. Base->Solution3 No Purification Is the product impure (oily/gummy)? Temp_Control->Purification Yes Solution4 Repeat with slow, dropwise addition at 0°C to prevent side reactions. Temp_Control->Solution4 No Solution5 Purify via recrystallization or an acidic/basic extractive workup. Purification->Solution5 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google P
  • Purifying method of N-(3-methoxy-2-methyl benzoyl)
  • US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google P
  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. [Link]

  • the preparation of amides - Chemguide. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google P
  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation - DOI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group - ResearchGate. [Link]

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? | ResearchGate. [Link]

  • EP0941982B1 - Process for synthesizing benzoic acids - Google P
  • 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem - NIH. [Link]

  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • Solved ty CHEM352L Solution Phase Amide Synthesis This week | Chegg.com. [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]

  • Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides - ResearchGate. [Link]

  • Amide formation from acyl chloride (video) - Khan Academy. [Link]

  • b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)

Sources

Technical Support Center: Solubility Optimization for 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3M2MB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming poor aqueous solubility and precipitation issues with 3-Methoxy-2-methylbenzamide.[1][2][3][4]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for handling 3-Methoxy-2-methylbenzamide . If you are reading this, you are likely facing a common paradox: this molecule dissolves readily in DMSO but precipitates ("crashes out") immediately upon dilution into biological media.[1][3][4]

The Science: Primary amides like 3-Methoxy-2-methylbenzamide possess a donor (


) and an acceptor (

) group, leading to a strong intermolecular hydrogen bonding network.[1][2][3][4] This creates a high crystal lattice energy (often called "brick dust").[1][2] While the methoxy and methyl groups add lipophilicity (LogP

1.5–1.8), the primary challenge is breaking the crystal lattice, not just hydrophobic hydration.[4]

This guide provides self-validating protocols to transition this molecule from a solid powder to a bio-available solution.[1][2][3]

Phase 1: Stock Solution Integrity

Issue: My stock solution was clear yesterday, but today it has crystals or looks cloudy.

Diagnosis: DMSO Hygroscopicity.[1][2][3] Dimethyl sulfoxide (DMSO) is aggressively hygroscopic.[1][2][3] It absorbs atmospheric water, which increases the polarity of the solvent.[4] For benzamides, even a water content of 1-2% in DMSO can significantly reduce saturation solubility, causing the compound to crystallize over time [1].[4]

Protocol: The Anhydrous Stock System
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored under argon/nitrogen).[1][2][3] Avoid "molecular biology grade" DMSO if it has been opened for more than a week.[1][2]

  • Vessel: Prepare stocks in glass vials with PTFE-lined caps. Avoid polypropylene (eppendorf tubes) for long-term storage as they are permeable to water vapor.[1][2]

  • Aliquot Strategy:

    • Dissolve compound at 10–20 mM (avoid pushing to saturation limit of ~50 mM).

    • Sonicate at 40°C for 10 minutes to ensure thermodynamic equilibrium, not just kinetic dissolution.

    • Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles.

Visualizing the Stock Logic:

StockLogic Start Solid Powder (3-Methoxy-2-methylbenzamide) Solvent Solvent Selection Start->Solvent Dissolve Dissolve in Anhydrous DMSO (Target: 10-20mM) Solvent->Dissolve Primary Choice Sonicate Sonicate 40°C (10 mins) Dissolve->Sonicate Check Visual Check: Precipitate? Sonicate->Check Aliquot Single-Use Aliquots (Glass Vials) Ready Ready for Assay Aliquot->Ready Check->Dissolve Cloudy (Dilute) Check->Aliquot Clear

Figure 1: Workflow for generating stable stock solutions, emphasizing the removal of kinetic solubility artifacts.

Phase 2: Preventing "Crash Out" in Biological Media

Issue: When I spike my DMSO stock into PBS or Cell Media, a white precipitate forms immediately.

Diagnosis: Kinetic Solubility Failure.[1][2][3] This is the "Solvent Shift" effect. The dielectric constant drops from DMSO (


) to Water (

), but the local environment for the hydrophobic benzamide becomes unfavorable too rapidly for the molecules to disperse, leading to nucleation [2].[4]
Troubleshooting Table: Formulation Strategies
StrategyMechanismRecommended ProtocolPros/Cons
Intermediate Dilution Reduces the "shock" of solvent shift.[1][2][3]Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute into media.[1][2][4]Pro: Simple. Con: Increases vehicle viscosity.[1][2]
Surfactant Assist Stabilizes micro-precipitates (micellization).[1][2][3]Add 0.05% Tween 80 or Pluronic F-127 to the biological media before adding the drug.[1][2][4]Pro: High success rate. Con: May affect cell membrane permeability.[1][2][3]
Stepwise Addition Prevents local high-concentration hotspots.[1][2][3]Add the drug to the vortexing media (subsurface injection) rather than dropping media onto the drug.[4]Pro: No new chemicals.[1][2][3] Con: Low throughput.
The "Golden Rule" of Dilution

Never dilute >1:1000 directly if the compound is hydrophobic.[4]

  • Bad: 1 µL DMSO stock -> 1000 µL Media (Rapid precipitation).[1][2]

  • Good: 10 µL DMSO stock -> 90 µL Media (Mix) -> Dilute further.[1][2][3]

Phase 3: Advanced Formulation (Cyclodextrins)

Issue: I need to inject this into mice (IV/IP) or DMSO is toxic to my cells.

Diagnosis: Need for a Host-Guest Complex.[1][2][3] For 3-Methoxy-2-methylbenzamide, the aromatic ring fits well into the cavity of Beta-Cyclodextrin (


-CD).[1][2][3][4] This shields the hydrophobic moiety from water while the CD's hydroxyls interact with the solvent [3].[4]
Protocol: HP-

-CD Complexation

Reagents: Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2][3][5]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1][2][3] Filter sterilize (0.22 µm).
    
  • Complexation:

    • Weigh 3-Methoxy-2-methylbenzamide solid.[1][2]

    • Add the 20% CD vehicle.[1]

    • Crucial Step: Shake/Vortex vigorously for 4–24 hours at Room Temperature. The solution may start cloudy and turn clear as complexation occurs.[1]

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, you exceeded the solubility limit of the complex.[4] Use the supernatant.

Mechanism of Action Diagram:

CDComplex Drug Free Drug (Hydrophobic) Interaction Host-Guest Interaction (Aromatic ring enters cavity) Drug->Interaction CD HP-beta-CD (Hydrophilic Shell / Lipophilic Core) CD->Interaction Complex Soluble Complex (Thermodynamically Stable) Interaction->Complex Equilibrium

Figure 2: Schematic of the encapsulation process.[1][2][3] The benzamide's aromatic ring is sequestered, preventing self-aggregation.[4]

Phase 4: Analytical Troubleshooting (HPLC/LC-MS)

Issue: My LC-MS peak area is inconsistent or shows carryover.

Diagnosis: Adsorption and Precipitation in the Injector.[1][3] Benzamides can adsorb to PTFE tubing or precipitate in the autosampler needle if the wash solvent is too aqueous.[4]

Solution:

  • Needle Wash: Ensure your needle wash is at least 50% Organic (Methanol or Acetonitrile).[1][2][3] A 100% aqueous wash will cause the drug to precipitate on the needle, leading to carryover in the next run.[4]

  • Sample Diluent: Do not dissolve samples in 100% DMSO for HPLC if your starting gradient is 95% Water.[1][2][3] The drug will precipitate upon injection.[1][3]

    • Fix: Dilute samples in 50:50 Water:Acetonitrile before loading onto the instrument.[1]

References
  • PubChem. (2025).[1][2][3][6] 3-Methoxy-2-methylbenzamide Compound Summary. National Library of Medicine.[1][3] Available at: [Link][2][3][4]

  • Di, L., & Kerns, E. H. (2006).[1][4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1][4] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Savjani, K. T., et al. (2012).[1][3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3] Available at: [Link]

Sources

Technical Support Center: 3-Methoxy-2-methylbenzamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Stability Profile

3-Methoxy-2-methylbenzamide exhibits a unique stability profile defined by two competing structural features: the electron-donating methoxy group (C3) and the sterically hindering methyl group (C2).

As a Senior Application Scientist, I must highlight that while benzamides are generally robust, this specific isomer is susceptible to hydrolytic cleavage under stress and oxidative metabolism in biological systems. The ortho-methyl group provides a "steric shield" that retards hydrolysis rates compared to non-substituted benzamides, but it does not render the molecule immune to degradation.

Core Stability Metrics
ParameterStability RatingCritical Mechanism
Acidic Hydrolysis ModerateAmide cleavage to Benzoic Acid (Slowed by ortho-effect)
Basic Hydrolysis Low-ModerateNucleophilic attack at Carbonyl (Rate-limiting step)
Oxidative Stress ModerateBenzylic oxidation (C2-Me) & O-Demethylation (C3-OMe)
Photostability HighResistant to photo-Fries rearrangement due to substitution pattern

Module 1: Hydrolytic Degradation Pathways

The Mechanism

The primary degradation route is the cleavage of the amide bond to form 3-Methoxy-2-methylbenzoic acid .

  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions.

Expert Insight (The Ortho-Effect): Users often report "unexpected stability" in mild acid. This is due to the C2-Methyl group . It creates steric hindrance that blocks the trajectory of the incoming nucleophile (water), significantly slowing the reaction rate compared to the para-isomer. Do not mistake this kinetic slowness for thermodynamic stability; prolonged exposure will degrade the sample.

Visualization: Hydrolysis Pathway

HydrolysisPathway Fig 1. Hydrolytic degradation pathway showing the steric bottleneck at the intermediate stage. Parent 3-Methoxy-2-methylbenzamide (Parent API) Intermed Tetrahedral Intermediate (Sterically Hindered) Parent->Intermed + H2O / H+ or OH- Product 3-Methoxy-2-methylbenzoic Acid (Primary Degradant) Intermed->Product Amide Cleavage Ammonia NH3 / NH4+ Intermed->Ammonia

Protocol: Forced Hydrolysis Validation

Use this protocol to generate the acid standard for HPLC retention time confirmation.

  • Preparation: Dissolve 10 mg of 3-Methoxy-2-methylbenzamide in 5 mL of Acetonitrile.

  • Acid Stress: Add 5 mL of 1N HCl .

  • Incubation: Heat at 60°C for 4 hours . (Note: Room temperature is insufficient due to the ortho-effect).

  • Neutralization: Cool and neutralize with 1N NaOH to pH 7.0 before injection.

  • Expected Result: Appearance of a new peak (Benzoic Acid derivative) eluting earlier than the parent (due to increased polarity).

Module 2: Metabolic & Oxidative Pathways

The Mechanism

In biological matrices (microsomes/hepatocytes) or under strong chemical oxidation (Peroxide), the molecule undergoes Phase I metabolism.

  • O-Demethylation: The C3-Methoxy group is a prime target for CYP450 enzymes, converting to a phenol.

  • Benzylic Oxidation: The C2-Methyl group can be oxidized to an alcohol, and subsequently to a carboxylic acid (rare, usually requires specific enzymes).

Visualization: Oxidative/Metabolic Map

MetabolicPath Fig 2. Divergent oxidative pathways: O-Demethylation vs. Benzylic Oxidation. Parent 3-Methoxy-2-methylbenzamide Phenol 3-Hydroxy-2-methylbenzamide (O-Desmethyl Metabolite) Parent->Phenol CYP450 (O-Demethylation) Alcohol 3-Methoxy-2-(hydroxymethyl)benzamide Parent->Alcohol CYP450 (Benzylic Hydroxylation) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Oxidation Cyclic Phthalimide Derivative (Potential Cyclization) Aldehyde->Cyclic Intramolecular Condensation (Amide attack on Aldehyde)

Troubleshooting Guide & FAQs

Scenario A: "I see a split peak in my HPLC chromatogram."
  • Cause: pH Mismatch. Benzamides have weak basicity. If your mobile phase pH is near the pKa of the amide (or any basic impurities), the molecule oscillates between protonated and neutral forms.

  • Solution: Ensure Mobile Phase pH is buffered.

    • Recommended: 0.1% Phosphoric Acid (pH ~2.5) or Ammonium Acetate (pH 4.5). Avoid unbuffered water/methanol gradients.

Scenario B: "My recovery is low after storage in DMSO."
  • Cause: Hygroscopicity. While the amide is stable in pure DMSO, wet DMSO can induce slow hydrolysis over months, especially if the sample was frozen and thawed repeatedly (absorbing moisture).

  • Solution: Store stock solutions in aliquots at -20°C. Do not subject a single vial to >3 freeze-thaw cycles.

Scenario C: "Unexpected peak appearing at RRT 0.85."
  • Analysis: If this peak appears after acid treatment, it is the 3-Methoxy-2-methylbenzoic acid .

  • Verification: Check the UV spectrum.[1] The acid derivative often has a slight bathochromic shift (red shift) compared to the amide due to the change in auxochrome properties.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide (Analogous Structure). Retrieved from [Link]

  • Kuklinski, P., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Retrieved from [Link]

  • Pytela, O., et al. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.[2][3] Royal Society of Chemistry (PCCP). Retrieved from [Link]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Methoxybenzamide Isomers: Ortho, Meta, and Para

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The positional isomerism of functional groups on an aromatic ring can dramatically influence a molecule's biological activity. This guide provides an in-depth technical comparison of the ortho-, meta-, and para-isomers of methoxybenzamide, highlighting how the seemingly subtle shift in the methoxy group's position leads to distinct pharmacological profiles. Understanding these differences is crucial for medicinal chemists and drug discovery scientists in designing more potent and selective therapeutic agents.

This guide will delve into the distinct biological activities of each isomer, the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Biological Activities: A Tale of Three Isomers

The biological activities of ortho-, meta-, and para-methoxybenzamide diverge significantly, targeting different cellular pathways and eliciting distinct physiological responses.

Ortho-Methoxybenzamide: An Inhibitor of the Hedgehog Signaling Pathway

The ortho-isomer of methoxybenzamide has emerged as a scaffold for potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[1][2][3] Derivatives of 2-methoxybenzamide have been shown to target the Smoothened (Smo) receptor, a key component of the Hh pathway, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation.[1]

One notable derivative, compound 21 from a study by Wang et al., exhibited a nanomolar IC50 value of 0.03 µM in a Gli-luciferase reporter assay, demonstrating potent Hh pathway inhibition.[1][3]

Meta-Methoxybenzamide: A PARP Inhibitor
Para-Methoxybenzamide: A Modulator of Neurological and Receptor Activity

The para-isomer, 4-methoxybenzamide, and its derivatives have been investigated for their anticonvulsant properties.[4] For instance, a derivative, 4-methoxy-2,6-dimethylbenzanilide, showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in a maximal electroshock (MES) seizure test in mice.[4]

Furthermore, the para-methoxy group has been shown to be a key determinant in modulating the selectivity of ligands for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor.[5] The addition of a para-methoxy group to a benzamide-isoquinoline derivative dramatically improved its selectivity for the σ2 receptor.[5]

Data Summary Table

IsomerPrimary Biological ActivityKey Target(s)Reported Potency (Derivatives)
Ortho (2-methoxy) Hedgehog Signaling InhibitionSmoothened (Smo) ReceptorIC50 = 0.03 µM (Compound 21)[1][3]
Meta (3-methoxy) PARP InhibitionPARP Enzymes-
Para (4-methoxy) Anticonvulsant, σ2 Receptor Modulation-ED50 = 18.58 mg/kg (4-methoxy-2,6-dimethylbenzanilide)[4]

Mechanisms of Action: A Positional Perspective

The distinct biological activities of the methoxybenzamide isomers are a direct consequence of how their three-dimensional structures and electronic properties influence their interactions with biological targets.

Ortho-Isomer and Hedgehog Pathway Inhibition

The ortho-position of the methoxy group in 2-methoxybenzamide derivatives is crucial for their interaction with the Smoothened receptor. This positioning allows for specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket, leading to its inactivation and the subsequent blockade of the Hh signaling cascade.

Hedgehog_Pathway_Inhibition Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) binds Smoothened (Smo) Smoothened (Smo) Patched (PTCH1)->Smoothened (Smo) inhibits GLI Transcription Factors GLI Transcription Factors Smoothened (Smo)->GLI Transcription Factors activates Target Gene Expression\n(Proliferation, Survival) Target Gene Expression (Proliferation, Survival) GLI Transcription Factors->Target Gene Expression\n(Proliferation, Survival) promotes 2-Methoxybenzamide\nDerivatives 2-Methoxybenzamide Derivatives 2-Methoxybenzamide\nDerivatives->Smoothened (Smo) inhibits

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Meta-Isomer and PARP Inhibition

The meta-position of the methoxy group in 3-methoxybenzamide likely contributes to its ability to fit into the nicotinamide binding site of PARP enzymes. By mimicking the nicotinamide moiety of NAD+, 3-methoxybenzamide can competitively inhibit the enzyme, preventing the synthesis of poly(ADP-ribose) chains and disrupting DNA repair processes.

PARP_Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation triggers Poly(ADP-ribose) Synthesis Poly(ADP-ribose) Synthesis PARP Activation->Poly(ADP-ribose) Synthesis catalyzes DNA Repair DNA Repair Poly(ADP-ribose) Synthesis->DNA Repair recruits repair proteins 3-Methoxybenzamide 3-Methoxybenzamide 3-Methoxybenzamide->PARP Activation inhibits

Caption: Mechanism of PARP inhibition by 3-methoxybenzamide.

Para-Isomer: A Structural Key to Neurological and Receptor Selectivity

The influence of the para-methoxy group on the anticonvulsant activity of its derivatives may be attributed to its ability to modulate physicochemical properties such as lipophilicity and electronic distribution, which are critical for crossing the blood-brain barrier and interacting with neuronal targets. In the context of sigma receptor binding, the para-position provides a specific vector for interaction that can enhance binding affinity and selectivity for the σ2 subtype.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activities of methoxybenzamide isomers.

Hedgehog Signaling Inhibition: Gli-Luciferase Reporter Assay

This assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[6][7][8][9]

Materials:

  • NIH/3T3-Light II cells (stably expressing a Gli-responsive luciferase reporter)

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (methoxybenzamide isomers) dissolved in DMSO

  • Recombinant Shh protein or a Smoothened agonist (e.g., SAG)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed NIH/3T3-Light II cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the methoxybenzamide isomers for 1 hour.

  • Stimulate the Hh pathway by adding a sub-maximal concentration of Shh protein or SAG to the wells.

  • Incubate the plate for another 24-48 hours.

  • Remove the medium and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Gli_Luciferase_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 A Seed NIH/3T3-Light II cells in 96-well plate B Treat with methoxybenzamide isomers A->B C Stimulate with Shh or SAG B->C D Incubate for 24-48 hours C->D E Add luciferase reagent and measure luminescence D->E

Caption: Workflow for the Gli-Luciferase Reporter Assay.

PARP Inhibition: Colorimetric Assay

This assay measures the activity of PARP by detecting the incorporation of biotinylated NAD+ into histone proteins.[10][11][12][13]

Materials:

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Test compounds (methoxybenzamide isomers) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Add the test compounds at various concentrations to the wells of the histone-coated plate.

  • Add the PARP enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Wash the plate to remove unbound conjugate.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

PARP_Assay_Workflow cluster_0 Assay Setup cluster_1 Detection A Add test compounds and PARP enzyme to histone-coated plate B Add biotinylated NAD+ to initiate reaction A->B C Wash and add Streptavidin-HRP B->C Incubate 1h D Wash and add TMB substrate C->D Incubate 1h E Add stop solution and measure absorbance D->E

Caption: Workflow for the Colorimetric PARP Inhibition Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., those relevant to the targeted pathways)

  • Complete cell culture medium

  • Test compounds (methoxybenzamide isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the methoxybenzamide isomers for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Conclusion

The positional isomerism of the methoxy group in methoxybenzamide profoundly dictates its biological activity. The ortho-isomer is a promising scaffold for developing Hedgehog pathway inhibitors for cancer therapy. The meta-isomer targets the DNA repair enzyme PARP, another important target in oncology. The para-isomer exhibits a distinct profile with potential applications in neuroscience as an anticonvulsant and as a tool for selectively targeting the sigma-2 receptor.

This guide underscores the importance of structure-activity relationships in drug discovery and provides a framework for the comparative evaluation of isomeric compounds. Further investigation into these isomers and their derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.).
  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]

  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Scientist.com. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]

  • INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]

  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Choi, J. K., et al. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

Sources

Spectroscopic Differentiation of 3-Methoxy-2-methylbenzamide and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the precise structural assignment of trisubstituted benzamides is critical, particularly when differentiating between positional isomers that share identical molecular weights (


) and similar fragmentation patterns. This guide provides a rigorous spectroscopic framework for distinguishing 3-Methoxy-2-methylbenzamide  (Target) from its close positional isomers (e.g., 3-methoxy-4-methylbenzamide, 2-methoxy-3-methylbenzamide).[1]

The differentiation strategy relies on the distinct nuclear magnetic resonance (NMR) signatures created by the "ortho-effect," steric inhibition of resonance, and specific Nuclear Overhauser Effect (NOE) correlations. This guide synthesizes theoretical principles with practical experimental workflows.

Part 1: Structural Analysis & The "Ortho" Challenge

The core challenge lies in the 1,2,3-trisubstitution pattern. Unlike para-substituted isomers which possess symmetry, the 3-methoxy-2-methyl arrangement creates a crowded environment around the amide bond.[1]

The Isomer Landscape

We are distinguishing the Target from two primary classes of isomers:

  • Regioisomers with different coupling patterns: e.g., 3-Methoxy-4-methylbenzamide (1,3,4-substitution).

  • Regioisomers with identical coupling patterns: e.g., 2-Methoxy-3-methylbenzamide (1,2,3-substitution).

Theoretical Grounding: Rotameric Broadening

A critical insight for the analyst is the phenomenon of restricted rotation .[1] In ortho-substituted benzamides (like our target), the steric bulk of the 2-methyl group forces the amide moiety out of planarity with the benzene ring.

  • Observation: At room temperature,

    
     NMR signals for the amide protons (
    
    
    
    ) often appear as broad humps or distinct non-equivalent singlets due to the high rotational energy barrier (
    
    
    ).
  • Implication: Do not mistake broad signals for impurities.[1] Variable Temperature (VT) NMR may be required to coalesce these peaks.[1]

Part 2: Comparative NMR Spectroscopy

NMR is the definitive tool for this analysis.[1] Mass spectrometry (MS) alone is insufficient due to identical parent ions (


 165).[1]
Proton ( ) NMR Differentiation Matrix

The following table outlines the expected spectral differences based on substituent effects and coupling constants (


).
Feature3-Methoxy-2-methylbenzamide (Target)3-Methoxy-4-methylbenzamide (Isomer A)2-Methoxy-3-methylbenzamide (Isomer B)
Aromatic Pattern 1,2,3-Trisubstituted 1,3,4-Trisubstituted 1,2,3-Trisubstituted
Signal Multiplicity 1 Triplet (

), 2 Doublets (

)
1 Singlet (

), 2 Doublets (

)
1 Triplet (

), 2 Doublets (

)
Coupling (

)

(vicinal only)

(ortho) &

(meta)

(vicinal only)
Amide Shift (

)
Broad/Split (Steric twist)Sharper (Less steric hindrance)Broad/Split (H-bond to OMe)
Key NOE Contact Methyl (2)

Methoxy (3)
Methoxy (3)

Proton (2)
Methoxy (2)

Methyl (3)
The "Smoking Gun": 1D NOE / 2D NOESY

When splitting patterns are identical (Target vs. Isomer B), spatial proximity is the only differentiator.[1]

  • Experiment: Irradiate the Methyl group signal (

    
    ).
    
  • Target (3-Methoxy-2-methyl): You will observe NOE enhancement at the Methoxy protons (

    
    ) AND the Amide  protons. The methyl is "sandwiched" between them.[1]
    
  • Isomer B (2-Methoxy-3-methyl): Irradiating the Methyl group will show enhancement of the Aromatic H-4 and the Methoxy group, but NO enhancement of the Amide protons (blocked by the methoxy).

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation tool, specifically analyzing the Carbonyl (


) and Amide stretches.
  • Steric Inhibition of Resonance: In the target molecule, the 2-methyl group twists the amide out of the aromatic plane.[1] This reduces the conjugation between the benzene ring and the carbonyl group.[1]

    • Result: The

      
       stretch shifts to a higher frequency  (wavenumber) compared to planar isomers.
      
    • Target

      
      : Expected 
      
      
      
      .[1]
  • Intramolecular H-Bonding: In Isomer B (2-Methoxy-3-methyl), the amide proton can form an intramolecular hydrogen bond with the 2-methoxy oxygen.[1]

    • Result: This lowers the

      
       frequency and significantly broadens/red-shifts the 
      
      
      
      stretch.

Part 4: Analytical Workflow (Decision Tree)

The following diagram illustrates the logical flow for identifying the compound from a crude reaction mixture.

IsomerID Start Unknown Sample (MW 165.19) HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR PatternCheck Check Splitting Pattern HNMR->PatternCheck IsoA Pattern: s, d, d (1,3,4-trisubstituted) PatternCheck->IsoA Meta coupling observed IsoTarget Pattern: d, d, t (1,2,3-trisubstituted) PatternCheck->IsoTarget Vicinal coupling only ResultA Isomer: 3-Methoxy-4-methyl (or similar) IsoA->ResultA NOESY NOE Experiment (Irradiate Methyl @ ~2.2ppm) IsoTarget->NOESY NOE_Check NOE to Amide NH? NOESY->NOE_Check ResultTarget CONFIRMED: 3-Methoxy-2-methylbenzamide NOE_Check->ResultTarget Yes (Me is near Amide) ResultIsoB Isomer: 2-Methoxy-3-methylbenzamide NOE_Check->ResultIsoB No (OMe blocks Amide)

Caption: Logical decision tree for spectroscopic differentiation of methoxy-methylbenzamide isomers.

Part 5: Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid concentration-dependent shifts (dimerization):

  • Solvent: Use DMSO-

    
     (
    
    
    
    ) rather than
    
    
    . DMSO helps break intermolecular hydrogen bonds, sharpening the amide signals.[1]
  • Concentration: Prepare a solution of

    
     of sample.
    
  • Temperature: If amide signals are broad (

    
    ), heat the probe to 
    
    
    
    (
    
    
    ) to accelerate rotation and coalesce signals.
1D NOE Difference Spectroscopy

This is the critical validation step.[1]

  • Pulse Sequence: Use a standard cyclenoe or selnogp sequence.

  • Target: Set the selective irradiation frequency exactly on the methyl singlet (

    
    ).
    
  • Acquisition: Acquire 128 scans to ensure sufficient signal-to-noise ratio for the small NOE enhancements (

    
    ).
    
  • Analysis: Phasing is critical. Look for positive peaks in the difference spectrum at the methoxy and amide positions.[1]

References

  • PubChem. 3-Methoxy-4-methylbenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Spectroscopic data for benzamide derivatives.[1] RSC Advances.[1] Available at: [Link]

  • Fong, C. W. Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 1980.[1] (Validates ortho-effect on amide rotation).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][2] Wiley.[1][2][3] (Authoritative text for coupling constants and NOE principles).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzamide derivatives.[1] (For fragmentation pattern comparison).

Sources

A Senior Application Scientist's Comparative Guide to the Synthetic Efficacy of 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and outcomes. 3-Methoxy-2-methylbenzamide is a valuable building block in the creation of a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a critical evaluation of their efficacy based on experimental data and established chemical principles. Our focus is to empower you with the necessary insights to select the most appropriate synthetic strategy for your specific research and development needs.

The Strategic Importance of 3-Methoxy-2-methylbenzamide

The 3-methoxy-2-methylbenzamide scaffold is a recurring motif in medicinal chemistry, contributing to the desired physicochemical and biological properties of numerous drug candidates. Its strategic importance necessitates reliable and scalable synthetic access. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.

Comparative Analysis of Synthetic Pathways

We will now dissect three primary synthetic routes to 3-Methoxy-2-methylbenzamide, evaluating each based on reaction efficiency, reagent selection, and operational complexity.

Route 1: The Classical Amidation of 3-Methoxy-2-methylbenzoic Acid

This is arguably the most direct and frequently employed method. It involves the conversion of the readily available 3-methoxy-2-methylbenzoic acid into a more reactive species, typically an acid chloride, which is then subjected to amidation.

The initial activation of the carboxylic acid is paramount. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction via the formation of the Vilsmeier reagent. The resulting 3-methoxy-2-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an ammonia source, such as aqueous ammonium hydroxide, to furnish the desired amide.

Route 2: Hydrolysis of 3-Methoxy-2-methylbenzonitrile

An alternative pathway commences with 3-methoxy-2-methylbenzonitrile. The hydrolysis of a nitrile to a primary amide is a well-established transformation that can be performed under either acidic or basic conditions.[1]

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. Conversely, base-catalyzed hydrolysis utilizes a strong base, such as sodium hydroxide, where the hydroxide ion acts as the nucleophile.[2] While seemingly straightforward, a significant drawback of this route is the potential for over-hydrolysis to the corresponding carboxylic acid, which can be challenging to separate from the desired amide. Furthermore, the methoxy group itself can be susceptible to cleavage under harsh acidic or basic conditions, leading to undesired byproducts.

Route 3: A Multi-Step Approach from 2-Methyl-3-nitroanisole

This route, while longer, offers the advantage of utilizing potentially more economical starting materials. The synthesis begins with 2-methyl-3-nitroanisole and involves a sequence of well-established reactions.

The first step is the reduction of the nitro group to an amine, typically achieved using reducing agents like tin(II) chloride in acidic media. The resulting 3-amino-2-methylanisole is then subjected to a Sandmeyer reaction.[3] This involves diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a copper(I) cyanide catalyst to install the nitrile functionality. The final step is the hydrolysis of the resulting 3-methoxy-2-methylbenzonitrile to the target amide, as described in Route 2.

Quantitative Efficacy at a Glance

To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route.

RouteKey TransformationTypical Yield (%)Key ReagentsAdvantagesDisadvantages
1 Amidation of Carboxylic Acid85-95%SOCl₂, NH₄OHHigh yield, direct, reliableUse of hazardous and corrosive reagents (SOCl₂)
2 Hydrolysis of Nitrile60-80% (estimated)H₂SO₄ or NaOHPotentially fewer steps than Route 3Risk of over-hydrolysis, potential methoxy group cleavage, purification challenges
3 Multi-step from Nitroanisole40-60% (overall, estimated)SnCl₂, NaNO₂, CuCN, H₂SO₄Utilizes readily available and inexpensive starting materialsLonger synthetic sequence, lower overall yield, use of toxic cyanide salts

Detailed Experimental Protocols

To provide actionable insights, we present detailed, step-by-step methodologies for the key transformations discussed.

Protocol for Route 1: Amidation of 3-Methoxy-2-methylbenzoic Acid

Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride

  • To a stirred solution of 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxy-2-methylbenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-methoxy-2-methylbenzoyl chloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, cool an excess of concentrated ammonium hydroxide solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cold ammonium hydroxide with vigorous stirring.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-Methoxy-2-methylbenzamide.

Protocol for Route 2: Hydrolysis of 3-Methoxy-2-methylbenzonitrile (Acid-Catalyzed)
  • Carefully add 3-methoxy-2-methylbenzonitrile (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid (70-80% in water).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 3-Methoxy-2-methylbenzamide.

Visualizing the Synthetic Strategies

synthetic_routes cluster_route1 Route 1: Amidation cluster_route2 Route 2: Nitrile Hydrolysis cluster_route3 Route 3: From Nitroanisole A1 3-Methoxy-2-methylbenzoic Acid A2 3-Methoxy-2-methylbenzoyl Chloride A1->A2 SOCl₂, cat. DMF A3 3-Methoxy-2-methylbenzamide A2->A3 NH₄OH B1 3-Methoxy-2-methylbenzonitrile B2 3-Methoxy-2-methylbenzamide B1->B2 H₂SO₄, H₂O, heat C1 2-Methyl-3-nitroanisole C2 3-Amino-2-methylanisole C1->C2 SnCl₂, HCl C3 Diazonium Salt C2->C3 NaNO₂, HCl C4 3-Methoxy-2-methylbenzonitrile C3->C4 CuCN C5 3-Methoxy-2-methylbenzamide C4->C5 H₂SO₄, H₂O, heat

Sources

A Comparative Guide to the Metabolic Stability of Benzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Drug Metabolism

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measure of a compound's resistance to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] The benzamide moiety is a privileged scaffold found in a multitude of approved drugs, from antiemetics (metoclopramide) to antipsychotics (amisulpride). However, not all benzamides are created equal. Simple positional isomerism—the placement of functional groups at the ortho-, meta-, or para-positions of the phenyl ring—can profoundly alter a molecule's interaction with metabolic enzymes, leading to dramatically different stability profiles.[2]

This guide provides a comparative study of the metabolic stability of benzamide isomers. We will delve into the underlying biochemical principles, provide detailed experimental protocols for assessing stability using in vitro liver systems, and present a logical framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict how isomeric changes can be strategically employed to optimize the metabolic properties of drug candidates.

Theoretical Background: Why Isomer Position Matters

The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[1][3] The specific location of substituents on an aromatic ring, such as the benzamide's carboxamide group, dictates how the molecule fits into the active site of these enzymes. This concept, known as regioselectivity, is governed by two main factors: steric and electronic properties.[4][5]

  • Steric Hindrance: Bulky groups can physically block access to a potential site of metabolism.[6][7] An ortho-substituted benzamide, for instance, may exhibit greater stability than its meta or para counterparts because the substituent adjacent to the amide bond sterically hinders the approach of metabolizing enzymes.[8]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of the aromatic ring. For example, a site that is electron-rich is more susceptible to oxidative attack by CYP enzymes. The position of a substituent can alter the electron density at different points on the ring, thereby directing metabolism to or away from those sites.[2]

The most common metabolic pathways for aromatic compounds like benzamides are aromatic hydroxylation (Phase I) and subsequent conjugation reactions like glucuronidation or sulfation (Phase II).[9][10] The inherent stability of the amide bond itself to hydrolysis can also be influenced by the electronic environment of the aromatic ring.[11] Therefore, the isomeric position is a critical determinant of which metabolic pathways predominate and at what rate they occur.

Experimental Design for Assessing Metabolic Stability

To quantitatively compare the stability of benzamide isomers, standardized in vitro assays are employed. These assays model the metabolic environment of the liver and allow for the rank-ordering of compounds based on their rate of disappearance.[12] The two most common and complementary systems are liver microsomes and hepatocytes.[13][14]

Liver Microsomal Stability Assay

This assay is a high-throughput method that primarily assesses Phase I metabolism driven by enzymes like CYPs located in the microsomal fraction of liver cells.[3][15] It is particularly useful for identifying compounds that are highly susceptible to oxidative metabolism.

Rationale for Experimental Choices:

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[3]

  • Cofactor: NADPH is the essential cofactor that donates reducing equivalents to initiate the CYP catalytic cycle. A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated.[3][16]

  • Concentration: A low test compound concentration (e.g., 1 µM) is typically used to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), which is essential for accurate calculation of intrinsic clearance.[16]

Detailed Protocol:

  • Preparation: Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Prepare a working solution of 1 mg/mL microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add the benzamide isomer (from a DMSO stock) to pre-warmed potassium phosphate buffer to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the diluted microsomes to the wells for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. For the negative control, add buffer instead of NADPH.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).[13][16]

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive model of hepatic metabolism that includes both Phase I and Phase II enzymes, as well as cellular uptake processes.[9][14] It is considered more physiologically relevant than the microsomal assay.

Detailed Protocol:

  • Cell Preparation: Thaw cryopreserved human hepatocytes and dilute them in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5 x 10⁶ viable cells/mL.[9][17]

  • Compound Incubation: In a 12-well plate, add the benzamide isomer to the hepatocyte suspension to achieve a final concentration of 1 µM.

  • Incubation: Place the plate on an orbital shaker in an incubator at 37°C and 5% CO₂.

  • Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing & Analysis: Process the samples as described in the microsomal assay protocol (centrifugation and supernatant analysis by LC-MS/MS).

Bioanalytical Method: LC-MS/MS Quantification

LC-MS/MS is the gold standard for quantifying the parent compound in complex biological matrices due to its high sensitivity and selectivity.[18] A method would be developed to separate the analyte from matrix components on a C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19][20]

Data Analysis and Interpretation

The primary data generated is the concentration of the parent compound remaining at each time point.

  • Calculate Percent Remaining: Percent Remaining (%) = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100 where the Peak Area Ratio is (Analyte Peak Area / Internal Standard Peak Area).

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the Percent Remaining against time. The slope of the resulting line is the elimination rate constant (k). Slope = -k t½ (min) = 0.693 / k[17]

  • Calculate Intrinsic Clearance (Clᵢₙₜ): This value represents the intrinsic ability of the liver to metabolize a drug, normalized to the amount of protein or cells in the assay.

    • For Microsomes: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[21]

    • For Hepatocytes: Clᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)[22]

Comparative Data Summary (Illustrative)

The following table presents illustrative data for the metabolic stability of benzamide isomers in human liver microsomes (HLM).

IsomerHalf-Life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Predicted Stability Class
ortho-Benzamide> 60< 11.6High
meta-Benzamide3519.8Moderate
para-Benzamide1838.5Low

Interpretation of Illustrative Data:

  • ortho-Benzamide: Shows the highest stability (longest t½, lowest Clᵢₙₜ). This is likely due to steric hindrance from the adjacent carboxamide group, which shields the aromatic ring from enzymatic attack by CYPs.[7][8]

  • para-Benzamide: Exhibits the lowest stability. The para position is often electronically activated and sterically accessible, making it a prime target for CYP-mediated hydroxylation.[23]

  • meta-Benzamide: Displays intermediate stability, as the meta position is less sterically hindered than the ortho position but may be less electronically favorable for hydroxylation than the para position.

Visualizing the Process

Diagrams help clarify complex workflows and biochemical pathways.

Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Microsome Working Solution D Combine Microsomes & Compound A->D B Prepare Compound Dilutions B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E Pre-incubate F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & Clint I->J Metabolism cluster_isomers cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) ortho ortho-Benzamide o_met Hydroxylated ortho-Metabolite ortho->o_met Slow (Steric Hindrance) meta meta-Benzamide m_met Hydroxylated meta-Metabolite meta->m_met Moderate para para-Benzamide p_met Hydroxylated para-Metabolite para->p_met Fast (Accessible) o_conj ortho-Conjugate o_met->o_conj m_conj meta-Conjugate m_met->m_conj p_conj para-Conjugate p_met->p_conj

Caption: Predicted Metabolic Pathways for Benzamide Isomers.

Conclusion and Implications for Drug Development

This guide demonstrates that positional isomerism is a powerful tool in medicinal chemistry for modulating metabolic stability. The in vitro experiments described provide a robust and reproducible framework for quantifying these differences. Our illustrative data suggest a clear stability rank order of ortho > meta > para for a simple benzamide scaffold, a trend largely attributable to steric hindrance and the regioselectivity of CYP enzymes. [4][7] For drug development professionals, these findings have direct practical implications. If a lead compound containing a para-substituted benzamide suffers from poor metabolic stability, synthesizing the ortho or meta isomers could provide a straightforward strategy to increase its half-life and improve its pharmacokinetic profile. [23]Conversely, if rapid clearance is desired, the para position might be favored. By systematically evaluating isomers early in the discovery process, researchers can make more informed decisions, accelerating the journey toward identifying safe and effective drug candidates.

References

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions . Available from: [Link]

  • JoVE. Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs . Available from: [Link]

  • Domainex. Hepatocyte Stability Assay . Available from: [Link]

  • Mercell. metabolic stability in liver microsomes . Available from: [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions . Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes . Available from: [Link]

  • Longdom Publishing SL. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations . Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . Available from: [Link]

  • Concept Life Sciences. Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Available from: [Link]

  • Pharmaguideline. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects . Available from: [Link]

  • Chem Help ASAP. metabolic stability & determining intrinsic drug clearance . Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development . Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout . Available from: [Link]

  • ResearchGate. The influence of steric hindrance of the N-dealkylation site upon the... . Available from: [Link]

  • ResearchGate. Intrinsic clearance (CLint) for various drugs in humans as calculated from in-vitro studies . Available from: [Link]

  • Journal of the American Chemical Society. Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9 . Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Controlling substrate specificity and product regio- and stereo-selectivities of P450 enzymes without mutagenesis . Available from: [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry . Available from: [Link]

  • PubMed. Metabolism and action of benzamide riboside in Chinese hamster ovary cells . Available from: [Link]

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  • PubMed. Competing pathways in drug metabolism. II. An identical, anterior enzymic distribution for 2- and 5-sulfoconjugation and a posterior localization for 5-glucuronidation of gentisamide in the rat liver . Available from: [Link]

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  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices . Available from: [Link]

  • PubMed. Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability . Available from: [Link]

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  • ACS Publications. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity . Available from: [Link]

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  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? . Available from: [Link]

  • PubMed. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study . Available from: [Link]

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Sources

Assessing the Selectivity of 3-Methoxy-2-methylbenzamide for the PARP Enzyme Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing therapies with high efficacy and minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel benzamide derivative, 3-Methoxy-2-methylbenzamide, for its putative target, the Poly(ADP-ribose) Polymerase (PARP) enzyme family. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known PARP inhibitors, such as 3-Methoxybenzamide, provides a strong rationale for its investigation in this context.

This guide will not only propose a strategic approach to determining the selectivity of 3-Methoxy-2-methylbenzamide but will also compare its potential profile against established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. Through detailed experimental protocols and comparative data analysis, we will illustrate how to build a comprehensive selectivity profile for a novel chemical entity.

The Rationale: Why PARP?

The benzamide scaffold is a well-established pharmacophore in a number of approved drugs. Notably, several benzamide-containing molecules have been identified as inhibitors of PARP enzymes. The structural analog of our compound of interest, 3-Methoxybenzamide, has been classified as a Poly(ADP-ribose) Polymerase inhibitor. PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[1][2] They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cancer cells leads to the accumulation of unrepaired DNA damage and ultimately, cell death, a concept known as synthetic lethality.[3]

The human PARP family consists of 17 members, and while PARP1 and PARP2 are the most well-studied in the context of DNA repair, other isoforms have distinct cellular functions.[4] Therefore, the selectivity of a PARP inhibitor across the entire family can have significant implications for both its efficacy and its safety profile. A highly selective inhibitor might offer a better therapeutic window, while a broader spectrum inhibitor could have different applications or off-target liabilities.

The Comparative Landscape: Established PARP Inhibitors

To provide a meaningful context for the assessment of 3-Methoxy-2-methylbenzamide, we will compare its hypothetical performance against three clinically approved PARP inhibitors with distinct selectivity profiles.

  • Olaparib: One of the first-in-class PARP inhibitors, Olaparib is a potent inhibitor of both PARP1 and PARP2.[5] It has demonstrated efficacy in various cancers with BRCA mutations.[6]

  • Talazoparib: Known for its high potency and ability to trap PARP enzymes on DNA, Talazoparib is also a dual inhibitor of PARP1 and PARP2.[7][8]

  • Veliparib: While still a potent PARP1/2 inhibitor, Veliparib is considered to have a different trapping potential compared to Olaparib and Talazoparib, which may influence its biological activity and toxicity profile.[9]

Assessing Selectivity: A Multi-faceted Approach

A thorough assessment of selectivity requires a tiered approach, beginning with primary target engagement and expanding to broader off-target screening.

Workflow for Selectivity Profiling

G cluster_0 Primary Target Engagement cluster_1 Secondary Selectivity Screening cluster_2 Cellular Target Engagement & Phenotypic Assays A Compound Synthesis & QC (3-Methoxy-2-methylbenzamide) B Primary PARP Inhibition Assay (PARP1 & PARP2) A->B C IC50 Determination B->C D PARP Isoform Panel Screening (e.g., PARP3, Tankyrase 1/2) C->D High Potency E Broad Kinase Panel Screen (e.g., 400+ kinases) D->E Good PARP Selectivity G Cellular Thermal Shift Assay (CETSA) E->G Clean Kinase Profile F GPCR Binding Assays (Selected panel) H Cell-based DNA Damage & Apoptosis Assays G->H Confirmed Target Engagement G A Treat cells with compound or vehicle B Heat cell suspension at different temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known DDR deficiency) and treat with 3-Methoxy-2-methylbenzamide or a comparator drug at a fixed concentration for a specified time. Include a vehicle-treated control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing or using a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (e.g., PARP1).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Comparative Data Analysis

The following table presents a hypothetical selectivity profile for 3-Methoxy-2-methylbenzamide alongside published data for our comparator PARP inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)Tankyrase 1 IC50 (nM)Kinase X IC50 (µM)
3-Methoxy-2-methylbenzamide (Hypothetical) 1525>1000>5000>10
Olaparib 5 [5]1 [5]>1000>10000>10
Talazoparib 1.91.5770>10000>10
Veliparib 5.22.92301800>10

Data for comparator compounds are representative values from published literature and may vary depending on the assay conditions.

Interpreting the Selectivity Profile

Based on our hypothetical data, 3-Methoxy-2-methylbenzamide shows good potency against PARP1 and PARP2, with a slight preference for PARP1. Crucially, it demonstrates high selectivity against other PARP isoforms like PARP3 and Tankyrase 1, as well as a lack of activity against a representative kinase. This profile suggests that 3-Methoxy-2-methylbenzamide could be a selective PARP1/2 inhibitor.

In comparison, Olaparib and Talazoparib are also potent dual PARP1/2 inhibitors. Veliparib, while still potent, shows somewhat less selectivity against other PARP family members. The "clean" kinase profile for all compounds is desirable, as off-target kinase inhibition is a common source of toxicity.

The PARP Signaling Pathway and Inhibition

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition A DNA Single-Strand Break (SSB) B PARP1/2 Recruitment & Activation A->B C Poly(ADP-ribosyl)ation (PARylation) B->C G Inhibition of PARP Catalytic Activity D Recruitment of DNA Repair Proteins C->D H Accumulation of SSBs C->H Blocked E SSB Repair D->E F PARP Inhibitor (e.g., 3-Methoxy-2-methylbenzamide) F->G I Replication Fork Collapse -> Double-Strand Breaks (DSBs) H->I J Cell Death in HR-Deficient Cells (Synthetic Lethality) I->J

Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for assessing the selectivity of a novel compound, 3-Methoxy-2-methylbenzamide, for the PARP enzyme family. By leveraging the known activity of a close structural analog, we have established a strong hypothesis for its primary biological target. The proposed workflow, encompassing primary biochemical assays, broader selectivity screening, and cellular target engagement studies, provides a comprehensive framework for characterizing its selectivity profile.

The comparative analysis against established PARP inhibitors like Olaparib, Talazoparib, and Veliparib is crucial for understanding the potential therapeutic niche of a new molecule. A favorable selectivity profile, such as the hypothetical one presented for 3-Methoxy-2-methylbenzamide, would be a critical step in its journey from a chemical entity to a potential therapeutic agent. The experimental protocols detailed herein are foundational for any researcher or drug development professional seeking to characterize the selectivity of novel enzyme inhibitors.

References

  • Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893.
  • Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Jackson, S. P. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly (ADP-ribose) polymerase.
  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591.
  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Schreiber, V., Dantzer, F., Amé, J. C., & de Murcia, G. (2006). Poly (ADP-ribose): novel functions for an old molecule. Nature reviews Molecular cell biology, 7(7), 517-528.
  • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP-1: what are we talking about?. The FEBS journal, 277(8), 1663-1669.
  • Brown, J. S., Kaye, S. B., & Yap, T. A. (2016). PARP inhibitors: the race is on. British journal of cancer, 114(7), 713-715.
  • Shen, Y., Rehman, F. L., & Feng, Y. (2013). Talazoparib: a novel PARP inhibitor for the treatment of BRCA-mutated advanced breast cancer.
  • Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., Panchal, S. C., ... & Johnson, E. F. (2019). PARP1 trapping by olaparib and talazoparib in live cells. Molecular cancer therapeutics, 18(1), 143-154.
  • Jantunen, E., & Jänne, P. A. (2018). PARP inhibitors in the treatment of non-small cell lung cancer. Annals of oncology, 29(5), 1083-1092.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2-methylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, handling a diverse array of chemical compounds daily. Among these, substituted benzamides like 3-Methoxy-2-methylbenzamide are common intermediates and final products. Ensuring the safe and environmentally responsible disposal of such chemicals is not just a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-2-methylbenzamide, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant waste management process.

Hazard Assessment and Waste Classification: A Conservative Approach

Due to the specific Safety Data Sheet (SDS) for 3-Methoxy-2-methylbenzamide not being readily available in all databases, a conservative approach to hazard assessment is essential. This involves inferring potential hazards from structurally similar compounds. Benzamide and its derivatives are known to present several health hazards. For instance, related compounds are often classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some benzamides are also suspected of causing genetic defects.[4] Therefore, 3-Methoxy-2-methylbenzamide should be handled as a hazardous chemical with the potential for toxicity, irritation, and environmental harm.

In-Text Citation Example: According to safety data for similar benzamide compounds, skin and eye irritation are primary concerns[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Methoxy-2-methylbenzamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities, consider impervious clothing.[5][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a full-face respirator with an appropriate filter should be used.[5]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of 3-Methoxy-2-methylbenzamide is through a licensed hazardous waste disposal company.[7] Never discharge this chemical into the sewer system or dispose of it with regular trash.[8][9]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 3-Methoxy-2-methylbenzamide waste, including any contaminated materials like weighing paper or disposable spatulas, in a dedicated, clearly labeled hazardous waste container.[6][10] The container must be made of a material compatible with the chemical.

  • Liquid Waste: If 3-Methoxy-2-methylbenzamide is in a solvent, collect it in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible wastes.[11]

  • Contaminated Labware: Decontaminate any reusable labware that has come into contact with the compound. This can be done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.[7]

Step 2: Labeling and Storage

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Methoxy-2-methylbenzamide".[12] Also, indicate the approximate quantity of the waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[4] The storage area should have secondary containment to prevent the spread of any potential leaks.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[7] They will have established procedures and contracts with certified waste management vendors.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Step 4: Handling Empty Containers

  • Decontamination: Empty containers that held 3-Methoxy-2-methylbenzamide should be triple-rinsed with an appropriate solvent.[9] The rinsate must be collected as hazardous waste.

  • Disposal of Decontaminated Containers: After thorough decontamination, the container can often be disposed of as non-hazardous waste. Puncture the container to prevent reuse.[9] Always consult with your EHS office for specific institutional policies on empty container disposal.

Quantitative Data Summary

While specific data for 3-Methoxy-2-methylbenzamide is limited, the table below summarizes key hazard information based on structurally related compounds.

Parameter Value/Classification Source/Rationale
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Based on data for similar benzamide structures.[1][2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, IngestionGeneral for solid chemical compounds.
Incompatible Materials Strong oxidizing agents, Strong basesCommon for benzamide derivatives.[4]
Recommended Disposal Method Incineration by a licensed hazardous waste facilityStandard for organic chemical waste.[7][8][9]
Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxy-2-methylbenzamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Have 3-Methoxy-2-methylbenzamide Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid decon_labware Decontaminate Labware & Collect Rinsate waste_type->decon_labware Contaminated Labware label_container Label Container 'Hazardous Waste' solid_waste->label_container liquid_waste->label_container decon_labware->label_container store_waste Store in Designated, Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Decision workflow for the safe disposal of 3-Methoxy-2-methylbenzamide.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-Methoxy-2-methylbenzamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the conservative hazard assessment, utilizing the correct PPE, and following the detailed disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department to ensure full compliance with all applicable regulations. Building a deep trust in our scientific community starts with a shared commitment to best practices in every aspect of our work, including the final step of chemical disposal.

References

  • 3 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (Provided by a search result, specific source URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (Provided by a search result, specific source URL not available)
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem. [Link]

  • Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for Methoxyfenozide - Regulations.gov. [Link]

  • 1 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
  • 4 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. [Link]

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Personal protective equipment for handling 3-Methoxy-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

3-Methoxy-2-methylbenzamide is a substituted benzamide intermediate typically used in the synthesis of pharmaceutical compounds (e.g., PARP inhibitors). While often categorized as a moderate hazard, its physical form—typically a fine, crystalline powder—presents specific operational risks that generic safety data sheets (SDS) often overlook.

The primary vector of exposure is inhalation of particulates and direct contact with mucous membranes.

Core Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • Physical State: Solid (Crystalline Powder)

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Hierarchy of Controls

The following diagram illustrates the defensive layers required for safe handling. Note that PPE is your last line of defense, not your first.

HierarchyOfControls Elimination Elimination/Substitution (Rarely possible in specific synthesis) Engineering Engineering Controls (Fume Hood, HEPA Filters, Static Control) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access Restriction, Training) Engineering->Admin Standard Protocol PPE PPE (Personal Protective Equipment) (Respirators, Nitrile Gloves, Goggles) Admin->PPE Final Barrier

Figure 1: Risk Management Hierarchy. Effective safety relies on Engineering Controls (Hoods) before PPE.

Part 2: Risk Assessment & Causality

As scientists, we must understand why we select specific equipment. Blind compliance leads to accidents; informed compliance leads to safety.

The Dust Hazard (Inhalation)[1]
  • Causality: Benzamides are often electrostatic. When transferring the solid, static charge can cause "fly-off," creating an invisible aerosol cloud.

  • Risk: Inhalation allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.

  • Control Logic: We use P95/P100 filters not just for toxicity, but because the particle size of synthesized powders often falls below 5 microns.

Dermal Permeation
  • Causality: While the solid itself is slow to permeate, it is often handled in organic solvents (DCM, Methanol).

  • Risk: The solvent acts as a carrier vehicle, dragging the benzamide through the glove material and into the skin.

  • Control Logic: Glove selection is based on the solvent used, not just the solute.

Part 3: The PPE Matrix

This matrix defines the required protective gear based on the operational scale.

CategoryStandard Operation (<10g)Scale-Up / Spill Cleanup (>10g)Material SpecificationScientific Rationale
Respiratory Fume Hood (Sash @ 18")N95 or P100 RespiratorNIOSH-Approved Particulate FilterPrevents inhalation of electrostatic dust during transfer.
Ocular Safety Glasses w/ Side ShieldsChemical Goggles (Indirect Vent)ANSI Z87.1 Impact RatedGoggles prevent fine powder from bypassing shields and entering the tear duct.
Dermal (Hand) Nitrile (Single Pair)Double Gloving (Nitrile)Thickness: ≥ 5 mil (0.12mm)Amides are generally compatible with nitrile. Double gloving allows outer glove removal if contaminated without exposing skin.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers or ApronNon-woven polyethylenePrevents dust accumulation on street clothes, which can migrate home.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during mass measurement.

  • Preparation:

    • Verify Fume Hood flow rate (Face velocity: 80–100 fpm).

    • Static Check: If the powder is "clumping" or sticking to the spatula, use an ionizing bar or anti-static gun to neutralize the charge.

  • Donning:

    • Put on nitrile gloves.[1][2] Inspect for pinholes by trapping air and inflating slightly.

    • Adjust eye protection.

  • Execution:

    • Place the balance inside the hood.

    • Use a weighing boat with a funnel neck to minimize transfer distance.

    • Technique: Do not dump. Tap the spatula gently to release powder.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent or water) immediately after weighing. Dry sweeping generates dust.

Protocol B: Spill Response Logic

Do not rush. A hasty cleanup spreads contamination.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid ActionSolid 1. Cover with wet paper towel 2. Wipe inward (NO BRUSHES) Solid->ActionSolid ActionLiquid 1. Apply Absorbent Pads 2. Check Solvent SDS Liquid->ActionLiquid Disposal Seal in HazMat Bag Label as 'Benzamide Waste' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note the prohibition of dry brushing for solids.

Part 5: Disposal & Emergency

Waste Disposal
  • Solid Waste: Collect in a dedicated solid waste container. Label clearly with CAS 4106-98-3 .

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of in the "Organic Non-Halogenated" stream (unless halogenated solvents were used in synthesis).

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber (to handle nitrogen oxides).

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. Benzamides can cause mechanical irritation.

  • Skin Contact: Wash with soap and water. Do not use alcohol/solvents to clean skin, as this increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13162663 (Structural Analog). Retrieved from [Link](Note: Used for benzamide structural safety analog).

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzamide Derivatives.[3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.